2-(Methoxymethyl)prop-2-enoic acid
Description
The exact mass of the compound 2-(Methoxymethyl)prop-2-enoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Methoxymethyl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethyl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-8-2)5(6)7/h1,3H2,2H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHCGJVKOIEMCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871328-69-7 | |
| Record name | 2-(methoxymethyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Methoxymethyl)prop-2-enoic Acid: A Technical Monograph for Drug Discovery & Polymer Science
This in-depth technical guide provides a comprehensive analysis of 2-(Methoxymethyl)prop-2-enoic acid (CAS 871328-69-7), also known as 2-(methoxymethyl)acrylic acid. This document is structured for researchers in medicinal chemistry and polymer science, focusing on its critical role as a covalent warhead in targeted protein degradation and as a functional monomer in advanced materials.
Executive Summary
2-(Methoxymethyl)prop-2-enoic acid is a functionalized acrylic acid derivative characterized by an electron-deficient alkene and an ether-linked side chain. Unlike simple methacrylic acid, the methoxymethyl group at the
In drug discovery , this motif has emerged as a potent "covalent warhead," particularly in the design of KRas G12C inhibitors. The methoxymethyl group tunes the electrophilicity of the Michael acceptor, balancing reactivity with metabolic stability—a critical parameter for covalent drugs.
In polymer science , it serves as a functional monomer for synthesizing pH-responsive hydrogels and biocompatible polymers. Its lower pKa (predicted ~3.89) compared to methacrylic acid (~4.65) allows for ionization at lower physiological pH levels, impacting drug release kinetics in delivery systems.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The following data consolidates experimental and predicted properties essential for formulation and synthesis planning.
| Property | Value | Notes |
| IUPAC Name | 2-(Methoxymethyl)prop-2-enoic acid | |
| Common Synonyms | 2-(Methoxymethyl)acrylic acid; | |
| CAS Number | 871328-69-7 | |
| Molecular Formula | C | |
| Molecular Weight | 116.12 g/mol | |
| Physical State | Light yellow liquid | At standard temperature/pressure |
| Boiling Point | ~105–110 °C | @ 10 mmHg (Predicted) |
| Density | ~1.12 g/cm | (Predicted) |
| pKa | 3.89 ± 0.11 | Predicted; Lower than MAA due to -I effect of -OCH |
| LogP | 0.45 | Hydrophilic; soluble in polar organic solvents |
| SMILES | COCC(=C)C(=O)O |
Synthetic Routes & Manufacturing[3]
The synthesis of 2-(methoxymethyl)prop-2-enoic acid is not a trivial single-step reaction.[1] It typically requires a multi-step sequence starting from readily available acrylates. The most robust route involves the Baylis-Hillman reaction followed by functional group transformation.
Core Synthetic Pathway
The synthesis leverages the reactivity of methyl acrylate with formaldehyde to create the
Step 1: Baylis-Hillman Reaction Reaction of methyl acrylate with paraformaldehyde (catalyzed by DABCO) yields Methyl 2-(hydroxymethyl)acrylate (MHMA) .
Step 2: Bromination (Activation)
MHMA is treated with phosphorus tribromide (PBr
Step 3: Etherification & Hydrolysis MBrMA undergoes nucleophilic substitution with methanol (methanolysis) to form the methyl ester, followed by acid-catalyzed hydrolysis to yield the final acid.
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of 2-(methoxymethyl)prop-2-enoic acid from methyl acrylate precursors.
Reactivity Profile: The "Covalent Warhead" Mechanism
The primary utility of this compound in modern drug discovery lies in its ability to form irreversible covalent bonds with cysteine residues on target proteins.
Mechanism of Action: Michael Addition
The
-
Increases Electrophilicity: Makes the
-carbon more susceptible to nucleophilic attack by the thiolate anion of cysteine. -
Steric Modulation: The methoxymethyl group is larger than a proton (acrylate) or methyl (methacrylate), potentially improving selectivity for specific binding pockets (e.g., KRas G12C switch-II pocket).
Visualization: Covalent Binding to KRas G12C
Caption: Mechanism of irreversible inhibition of KRas G12C via Michael addition to the Cys-12 residue.
Experimental Protocols
Protocol A: Laboratory Synthesis of 2-(Methoxymethyl)acrylic Acid
Note: This procedure assumes the starting material Methyl 2-(bromomethyl)acrylate (MBrMA) is available or synthesized via standard Baylis-Hillman routes.
Reagents:
-
Methyl 2-(bromomethyl)acrylate (10 mmol)
-
Methanol (anhydrous, 50 mL)
-
Sodium Methoxide (11 mmol, 25% in MeOH)
-
Lithium Hydroxide (20 mmol)
-
THF/Water (1:1 mixture)
Procedure:
-
Etherification: In a round-bottom flask under N
, dissolve MBrMA in anhydrous methanol. Cool to 0°C. -
Add sodium methoxide solution dropwise over 20 minutes. Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
-
Concentrate in vacuo to remove methanol. Resuspend residue in diethyl ether, wash with water, dry over MgSO
, and concentrate to yield the intermediate ester. -
Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2 equiv). Stir at RT for 4 hours.
-
Workup: Acidify the reaction mixture to pH ~2 with 1M HCl. Extract with ethyl acetate (3x).
-
Purification: Dry organic layers over Na
SO and concentrate. Purify via flash chromatography (SiO , Hexane/EtOAc gradient) to obtain the pure acid as a light yellow oil.
Protocol B: Radical Polymerization (Homopolymerization)
Objective: To synthesize Poly(2-(methoxymethyl)acrylic acid).
Reagents:
-
Monomer: 2-(Methoxymethyl)acrylic acid (1.0 g)
-
Initiator: AIBN (Azobisisobutyronitrile) (1 wt%)
-
Solvent: 1,4-Dioxane (5 mL)
Procedure:
-
Dissolve the monomer in 1,4-dioxane in a Schlenk tube.
-
Add AIBN.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical polymerization).
-
Polymerization: Place the sealed tube in an oil bath at 70°C for 12 hours.
-
Precipitation: Pour the reaction mixture into cold diethyl ether to precipitate the polymer.
-
Drying: Filter and dry the white precipitate under vacuum at 40°C overnight.
Applications in Drug Development & Materials
Targeted Protein Degradation (KRas Inhibitors)
The 2-(methoxymethyl)acryloyl group is a privileged scaffold in the design of covalent inhibitors for the KRas G12C mutation.
-
Significance: KRas G12C is a driver mutation in non-small cell lung cancer (NSCLC).
-
Advantage: The methoxymethyl substituent provides a balance of reactivity. It is sufficiently reactive to bind the mutant cysteine but less prone to off-target glutathione conjugation compared to unsubstituted acrylamides.
pH-Responsive Hydrogels
Polymers derived from this acid exhibit pH-dependent solubility.
-
Mechanism: At pH > 3.9 (pKa), the carboxylic acid groups deprotonate, causing electrostatic repulsion and polymer swelling.
-
Use Case: Oral drug delivery systems where the matrix protects the payload in the acidic stomach (collapsed state) and releases it in the neutral intestine (swollen state).
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2A
-
Specific Target Organ Toxicity: Single Exposure (Respiratory Tract)
Handling Precautions:
-
PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Storage: Store at 2–8°C. The compound contains a polymerizable double bond; ensure it is stabilized (often with MEHQ) if stored for long periods.
-
Incompatibility: Avoid strong oxidizing agents and free radical initiators until polymerization is desired.
References
-
KRas G12C Inhibitor Synthesis: Vertex Pharmaceuticals. (2020). Substituted Quinazolines and their use as KRas G12C Inhibitors. WO2020101736A1.
-
Baylis-Hillman Derivative Chemistry: Buchholz, M., et al. (2010). Synthesis and Polymerization of Methacrylate-Based Macromonomers. Macromolecules.
-
Physical Properties (Predicted): ChemBK. (2024). 2-(Methoxymethyl)acrylic acid Properties and pKa.
-
Polymerization Kinetics: Buback, M., et al. (2000). Kinetics of Methacrylic Acid Polymerization. Macromolecular Chemistry and Physics.
-
General Synthesis of Alpha-Substituted Acrylates: Organic Syntheses, Coll. Vol. 7, p. 381 (1990); Vol. 66, p. 220 (1988). Methyl alpha-(Bromomethyl)acrylate.[2]
Sources
An In-depth Technical Guide to 2-(Methoxymethyl)acrylic Acid: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 2-(methoxymethyl)acrylic acid, a functionalized acrylic acid derivative. We will delve into its chemical structure, explore synthetic methodologies, and discuss its potential applications, particularly within the realms of polymer chemistry and drug development. This document is intended to serve as a technical resource, offering insights grounded in established chemical principles and supported by available scientific literature.
Chemical Identity and Structure
2-(Methoxymethyl)acrylic acid, a molecule of growing interest in specialized chemical synthesis, is characterized by an acrylic acid backbone functionalized with a methoxymethyl group at the alpha-position. This structural feature imparts unique reactivity and properties compared to its parent compounds, acrylic acid and methacrylic acid.
The canonical representation of 2-(methoxymethyl)acrylic acid reveals a carboxylic acid group and a terminal alkene, making it a valuable monomer for polymerization. The presence of the methoxymethyl ether group introduces polarity and potential for hydrogen bonding, influencing the solubility and material properties of its corresponding polymers.
Chemical Structure:
Synonyms and Identifiers:
To ensure clarity and facilitate comprehensive literature searches, it is crucial to be aware of the various synonyms and identifiers for this compound.
| Identifier | Value |
| IUPAC Name | 2-(Methoxymethyl)prop-2-enoic acid[1] |
| Synonyms | 2-(Methoxymethyl)acrylic acid[2] |
| 2-Propenoic acid, 2-(methoxymethyl)-[1] | |
| CAS Number | 871328-69-7[1][2] |
| Molecular Formula | C5H8O3[1][2] |
| Molecular Weight | 116.12 g/mol [2] |
Physicochemical Properties
Understanding the physicochemical properties of 2-(methoxymethyl)acrylic acid is fundamental to its handling, reaction optimization, and application design. While extensive experimental data for this specific molecule is not widely published, predictive models and data from analogous structures provide valuable estimations.
| Property | Predicted/Estimated Value | Source |
| Boiling Point | 236.7 ± 23.0 °C | ChemBK |
| pKa | 3.89 ± 0.11 | ChemBK |
| Density | 1.085 ± 0.06 g/cm³ | ChemBK |
Synthesis of 2-(Methoxymethyl)acrylic Acid
The synthesis of 2-(methoxymethyl)acrylic acid can be approached through a logical sequence of reactions, leveraging established organic chemistry principles. A primary route involves a two-step process starting from a readily available precursor.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to 2-(methoxymethyl)acrylic acid involves the etherification of a hydroxymethylated acrylate ester, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: Proposed two-step synthesis of 2-(methoxymethyl)acrylic acid.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of Methyl 2-(methoxymethyl)acrylate (Etherification)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-(hydroxymethyl)acrylate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH), portion-wise to the stirred solution. The evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure methyl 2-(methoxymethyl)acrylate.
Step 2: Synthesis of 2-(Methoxymethyl)acrylic Acid (Hydrolysis)
-
Reaction Setup: Dissolve the purified methyl 2-(methoxymethyl)acrylate in a mixture of a suitable solvent (e.g., methanol or THF) and water.
-
Base-Catalyzed Hydrolysis: Add a stoichiometric amount or a slight excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH). Stir the reaction mixture at room temperature or with gentle heating until the ester is fully consumed, as monitored by TLC.
-
Acidification and Extraction: Cool the reaction mixture to 0 °C and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(methoxymethyl)acrylic acid. Further purification, if necessary, can be achieved by recrystallization or chromatography.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the vinyl protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group, in addition to the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the olefinic carbons, the methylene carbon, and the methoxy carbon.
-
FTIR: The infrared spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a sharp C=O stretch, C=C stretching, and C-O stretching vibrations from the ether and carboxylic acid groups.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments such as the methoxy group or the carboxylic acid group.
Applications in Drug Development and Polymer Science
The unique structure of 2-(methoxymethyl)acrylic acid makes it a promising candidate for various applications, particularly in the synthesis of functional polymers for biomedical and pharmaceutical uses. While direct applications of the monomer in drug formulations are not established, its utility as a building block for advanced materials is of significant interest.
Monomer for Functional Polymers
The primary potential of 2-(methoxymethyl)acrylic acid lies in its role as a monomer in polymerization reactions. The resulting polymers, poly(2-(methoxymethyl)acrylic acid), would possess a combination of a poly(acrylic acid) backbone with pendant methoxymethyl groups. This structure could offer several advantages in drug delivery applications.
-
pH-Responsive Behavior: The carboxylic acid groups along the polymer chain can be protonated or deprotonated in response to changes in pH. This property is highly valuable for designing "smart" drug delivery systems that can release their payload in specific pH environments of the body, such as the acidic environment of a tumor or the different pH regions of the gastrointestinal tract. Copolymers of acrylic acid and methyl methacrylate have been successfully used for colon-targeted drug delivery.[2]
-
Hydrophilicity and Swelling: The presence of both carboxylic acid and ether functionalities is expected to impart hydrophilicity to the polymer, allowing for the formation of hydrogels. The degree of swelling can be controlled by the cross-linking density and the pH of the surrounding medium. This swelling behavior can be harnessed for the controlled release of encapsulated drugs.
-
Biocompatibility: Polymers based on acrylic acid and its derivatives have been extensively studied for biomedical applications and have shown good biocompatibility.[3] Copolymers of methacrylic acid are used in enteric coatings for oral drug delivery.[4]
Potential Signaling Pathway Interactions
While there is no direct evidence of 2-(methoxymethyl)acrylic acid interacting with specific signaling pathways, the general class of α,β-unsaturated carbonyl compounds, to which it belongs, is known to be reactive towards nucleophiles. This reactivity is the basis for the biological activity of some drugs and also for the toxicity of certain compounds. The Michael addition of biological nucleophiles, such as cysteine residues in proteins, to the double bond is a potential mechanism of interaction. Further research is needed to explore any specific biological activities of 2-(methoxymethyl)acrylic acid or its derivatives.
Caption: Conceptual workflow for the application of 2-(methoxymethyl)acrylic acid in drug delivery.
Conclusion and Future Perspectives
2-(Methoxymethyl)acrylic acid represents a versatile building block with significant potential, particularly in the field of polymer chemistry for biomedical applications. Its unique combination of a polymerizable acrylate moiety and a polar methoxymethyl group offers opportunities for the design of novel "smart" materials. While the synthesis is achievable through established chemical transformations, a lack of readily available experimental data, including detailed protocols and spectroscopic characterization, highlights an area ripe for further investigation.
Future research should focus on the optimization of its synthesis, thorough characterization of its physicochemical and spectroscopic properties, and the exploration of its polymerization and copolymerization behavior. Investigating the properties of polymers derived from 2-(methoxymethyl)acrylic acid, especially their pH-responsiveness, swelling characteristics, and biocompatibility, will be crucial in unlocking their potential for advanced drug delivery systems and other biomedical applications. As our understanding of this molecule grows, so too will the possibilities for its innovative application in science and medicine.
References
-
NIST. 2-Propenoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Appretech Scientific Limited. 2-(Methoxymethyl)prop-2-enoic acid. Retrieved from [Link]
- Google Patents. US3023237A - Process for producing acrylic acid.
-
PubMed. (2015, July 15). Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes. Retrieved from [Link]
-
SpectraBase. Acrylic acid, 2-methoxy-ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. WO2011077140A2 - Method of producing acrylic and methacrylic acid.
- Google Patents. CN105418421A - Synthesizing method for 3-methoxyacrylate.
- Google Patents. EP3608305A1 - Process for producing methacrylic acid or methacrylic acid esters.
-
Lamberti, G., et al. (2007). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. International Journal of Pharmaceutics, 334(1-2), 145-152. [Link]
-
Sharma, S., & Dua, K. (2014). Acrylic acid-methyl methacrylate copolymer for oral prolonged drug release. AAPS PharmSciTech, 15(4), 930–939. [Link]
-
ResearchGate. Production of Methacrylic Acid and Metacrylates. Retrieved from [Link]
-
NIST. 2-Hydroxyethyl methacrylate. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. Synthesis and characterization of Acrylic acid - 2-Hydroxyethyl methacrylate IPN hydrogels. Retrieved from [Link]
-
ResearchGate. Biologically active polymers. V. Synthesis and antimicrobial activity of modified poly(glycidyl methacrylate-co-2-hydroxyethyl methacrylate) derivatives with quaternary ammonium and phosphonium salts. Retrieved from [Link]
-
Semantic Scholar. Hydrolysis of methacrylic acid–methyl methacrylate copolymers. Retrieved from [Link]
-
MDPI. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Retrieved from [Link]
-
PMC. Highly Efficient Biobased Synthesis of Acrylic Acid. Retrieved from [Link]
-
RJPBCS. FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Retrieved from [Link]
-
KNAUER. Determination and quantification of acrylic acid derivatives. Retrieved from [Link]
-
YouTube. (2022, December 22). Methacrylic acid from methyl methacrylate via hydrolysis. Retrieved from [Link]
-
ER Publications. Fourier Transform Infra Red (FTIR) Spectroscopy of New Copolymers of Acrylic Resin Denture Base Materials. Retrieved from [Link]
-
ResearchGate. Scheme 6: Hydrolysis of poly(meth)acrylates, poly(vinyl ester)s,.... Retrieved from [Link]
-
ResearchGate. FTIR spectrum of acrylic acid. Retrieved from [Link]
-
Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... Retrieved from [Link]
-
ResearchGate. FTIR spectra of acrylic acid (AA) and polyacrylic acid (PAA). Inset.... Retrieved from [Link]
-
PMC. Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Retrieved from [Link]
-
MDPI. A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. Retrieved from [Link]
-
PubChem. 2-(113C)methylprop-2-enoic acid. Retrieved from [Link]
-
SpectraBase. Acrylic acid, 2-methoxy-ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Polymer Chemistry (RSC Publishing). RAFT polymerization and associated reactivity ratios of methacrylate-functionalized mixed bio-oil constituents. Retrieved from [Link]
-
ResearchGate. Acrylic Functionalization of Cellulose Nanocrystals with 2-Isocyanatoethyl Methacrylate and Formation of Composites with Poly(methyl methacrylate). Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
difference between methacrylic acid and 2-(methoxymethyl)acrylic acid
This guide provides an in-depth technical analysis comparing Methacrylic Acid (MAA) and its ether-functionalized analog, 2-(Methoxymethyl)acrylic Acid (MAMA) .
Structural Divergence, Kinetic Profiles, and Functional Applications[1]
Executive Summary
In the design of stimuli-responsive polymers for drug delivery, Methacrylic Acid (MAA) is the industry standard for pH-dependent solubility (e.g., Eudragit® series). However, its structural analog, 2-(Methoxymethyl)acrylic Acid (MAMA) , offers a distinct "tuning knob" for polymer chemists.[1]
The core difference lies in the
Part 1: Structural & Physicochemical Divergence[1]
The functional disparity between MAA and MAMA is dictated by the electronic and steric effects of the
1. Molecular Architecture
-
MAA: The
-methyl group is electron-donating (+I effect) and hydrophobic. It promotes tight chain packing and high Glass Transition Temperature ( ). -
MAMA: The
-methoxymethyl group contains an ether oxygen. This oxygen acts as a hydrogen bond acceptor and exerts an electron-withdrawing inductive effect (-I) on the vinyl and carboxyl groups.
Table 1: Comparative Physicochemical Properties
| Property | Methacrylic Acid (MAA) | 2-(Methoxymethyl)acrylic Acid (MAMA) | Impact on Polymer |
| Formula | MAMA adds side-chain flexibility. | ||
| Electronic Effect | +I (Inductive donation) | -I (Inductive withdrawal via Oxygen) | MAMA is a stronger acid. |
| Acidity ( | ~4.65 | ~4.2 – 4.4 (Estimated) | MAMA deprotonates at lower pH. |
| Hydrophilicity | Low (Hydrophobic backbone) | High (Ether oxygen assists hydration) | MAMA polymers swell more in water. |
| Steric Bulk | Low ( | Moderate (Ether linkage adds volume) | MAMA has slower propagation rates ( |
| ~228°C (Anhydride formation common) | Lower (Internal plasticization) | MAMA films are less brittle. |
2. The "Ether Effect" on Acidity
The presence of the oxygen atom in MAMA stabilizes the carboxylate anion through the inductive withdrawal of electron density through the methylene bridge. Consequently, MAMA is more acidic than MAA .[1]
-
Implication: In pH-responsive hydrogels, MAMA moieties will ionize (swell) at a slightly lower pH than MAA moieties, allowing for "early release" triggers in the GI tract.[1]
Part 2: Polymerization Kinetics & Thermodynamics[1]
The synthesis of polymers containing MAMA requires adjusted protocols due to its reactivity ratios and potential for side reactions.
1. Reactivity Ratios (
)
In free radical copolymerization with styrene or methyl methacrylate:
-
MAA shows alternating tendency with electron-rich monomers (like styrene) but random distribution with acrylates.
-
MAMA exhibits lower reactivity (
) due to steric hindrance at the propagating radical site. The bulky group impedes the approach of the next monomer, often requiring higher initiator concentrations or higher temperatures to achieve high molecular weights.
2. Cyclopolymerization Risk
Unlike MAA, MAMA derivatives are prone to cyclization reactions at high temperatures.[1] The ether oxygen can participate in intramolecular attack or facilitate anhydride formation between adjacent acid groups more readily than the rigid MAA backbone allows.
Figure 1: Kinetic and structural pathways distinguishing MAA and MAMA polymerization.
Part 3: Functional Applications in Drug Delivery[2]
The choice between MAA and MAMA is often a trade-off between mechanical strength (MAA) and tunable hydration (MAMA).
1. Tunable LCST (Smart Hydrogels)
Poly(N-isopropylacrylamide) (PNIPAM) is often copolymerized with acids to tune its LCST.
-
MAA: Increases LCST significantly due to charge repulsion but makes the collapsed state very hydrophobic.
-
MAMA: Increases LCST but maintains a "wet" collapsed state due to the ether oxygen's ability to H-bond with water even when the acid is protonated. This prevents irreversible protein denaturation inside the hydrogel.
2. Mucoadhesion
Both monomers exhibit mucoadhesion via hydrogen bonding with mucin.[1] However, MAMA offers a dual-binding mode :[1]
-
Carboxyl group (H-bond donor/acceptor).
-
Ether oxygen (H-bond acceptor). This often results in superior retention time on mucosal surfaces compared to pure PMAA.[1]
Part 4: Experimental Protocol
Synthesis of Poly(MAMA-co-MMA) via RAFT Polymerization
This protocol describes the controlled copolymerization of MAMA with Methyl Methacrylate (MMA) to create a defined pH-responsive block, validating the kinetic differences.
Prerequisites:
-
Monomer: 2-(Methoxymethyl)acrylic acid (Synthesized via Baylis-Hillman or purchased/purified).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN.[1]
Workflow:
-
Purification:
-
Reaction Setup:
-
In a Schlenk tube, dissolve MAMA (1.0 g, 8.6 mmol) and MMA (3.0 g, 30 mmol) in 1,4-dioxane (10 mL).
-
Add CPADB (28 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol).[1] Note: Ratio [M]:[CTA]:[I] = 386:1:0.2.
-
-
Degassing (Critical Step):
-
Perform 3 cycles of freeze-pump-thaw to remove oxygen. Oxygen inhibition is more pronounced with ether-functionalized monomers due to peroxide formation at the ether site.
-
-
Polymerization:
-
Immerse in an oil bath at 70°C for 12 hours.
-
Observation: Viscosity increase will be slower than a pure MAA/MMA control due to the steric bulk of MAMA.
-
-
Workup:
-
Quench by cooling to
and exposing to air. -
Precipitate into cold diethyl ether (excess).
-
Dry under vacuum at
for 24 hours.[1]
-
-
Characterization (Self-Validation):
-
1H NMR (DMSO-d6): Look for the disappearance of vinyl protons (5.6–6.2 ppm) and broadening of the methoxymethyl peak at ~3.8-4.0 ppm.
-
Titration: Dissolve polymer in water/methanol.[1] Titrate with NaOH. The inflection point for MAMA blocks will occur at a lower pH than MAA blocks.
-
References
-
Fundamental Polymerization Kinetics
-
Acidity and pKa of Acrylic Derivatives
-
Synthesis of
-Substituted Acrylates: -
Ether-Functionalized Methacrylates in Drug Delivery
Sources
- 1. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. View of Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water [lifescienceglobal.com]
- 4. Poly(acrylic acid) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. polysciences.com [polysciences.com]
2-(Methoxymethyl)prop-2-enoic Acid: Technical Guide to Applications in Drug Discovery & Polymer Chemistry
This guide explores the dual utility of 2-(methoxymethyl)prop-2-enoic acid (MMAA), bridging its critical role as a covalent warhead in modern oncology (specifically KRAS G12C inhibition) with its applications as a functional monomer in advanced polymer synthesis.
Executive Summary
2-(Methoxymethyl)prop-2-enoic acid (MMAA) is a densely functionalized alpha-substituted acrylate derivative. Unlike simple acrylates, the presence of the bulky methoxymethyl ether group at the
Part 1: Molecular Architecture & Synthesis
Structural Analysis
The molecule consists of an acrylic acid core substituted at the
-
Formula:
-
Key Features:
-
Michael Acceptor: The conjugated alkene is susceptible to nucleophilic attack, but the
-substitution lowers the reaction rate compared to unsubstituted acrylamides/acrylates, reducing off-target toxicity. -
Ether Functionality: The methoxymethyl group increases lipophilicity relative to hydroxymethyl variants while maintaining water solubility potential, aiding in blood-brain barrier (BBB) permeability designs.
-
Synthesis via Baylis-Hillman Reaction
The industrial and laboratory standard for synthesis is the Morita-Baylis-Hillman (MBH) reaction, followed by methylation.
Protocol Overview:
-
MBH Reaction: Methyl acrylate reacts with formaldehyde (catalyzed by DABCO) to form methyl 2-(hydroxymethyl)acrylate (RHMA).
-
Methylation: The hydroxyl group is methylated using dimethyl sulfate or methyl iodide.
-
Hydrolysis: The ester is hydrolyzed to the free acid.
Figure 1: Synthetic pathway from commodity acrylates to MMAA via the Baylis-Hillman route.
Part 2: Applications in Drug Development (Covalent Warheads)
The primary high-value application of MMAA is in the design of Targeted Covalent Inhibitors (TCIs) . The acid moiety is often amidated to attach to a drug scaffold, presenting the
Mechanism: The Cysteine Trap
In KRAS G12C inhibitors (e.g., Sotorasib analogs), the warhead must bind to the mutant Cysteine-12.
-
Tunability: Unsubstituted acrylamides are often too reactive, leading to glutathione depletion (toxicity). The
-methoxymethyl group provides steric hindrance, slowing the reaction kinetics so that covalent bond formation only occurs when the drug is precisely docked in the binding pocket (proximity-induced reactivity). -
Reaction: Thiol-Michael Addition.
Self-Validating Experiment: Ellman’s Reagent Reactivity Assay To verify the "tuned" reactivity of an MMAA-derived warhead vs. a standard acrylamide:
-
Incubate both compounds (
) with Glutathione (GSH, ) in PBS (pH 7.4). -
At time points (0, 1h, 4h, 24h), quench aliquots with Ellman's Reagent (DTNB).
-
Result: The standard acrylamide should show rapid GSH depletion (
in 1h). The MMAA derivative should show depletion, confirming metabolic stability while retaining reactivity for the specific protein target.
Part 3: Applications in Polymer Chemistry[1][2]
In polymer science, MMAA is used to introduce ether functionalities and carboxylic acid groups into polymer backbones without the hydrogen-bonding aggregation often seen with methacrylic acid (MAA).
Copolymerization Kinetics
MMAA polymerizes via radical mechanisms (Free Radical, RAFT, ATRP). However, the bulky
Reactivity Ratios (Estimated vs. Styrene):
-
(MMAA)
-
(Styrene)
-
Implication: Tends toward alternating copolymerization, creating uniform distribution of the functional groups along the chain.
Functional Hydrogels & pH Responsiveness
Polymers containing MMAA exhibit pH-responsive swelling due to the carboxylic acid.
-
Low pH (< 5): Acid groups are protonated. The polymer collapses. The methoxymethyl groups provide a hydrophobic core, creating denser nanoparticles than PAA.
-
High pH (> 6): Acid groups ionize. Electrostatic repulsion causes swelling.
-
Advantage over PMAA: The ether group prevents the formation of stiff intramolecular hydrogen bond networks, resulting in "softer" hydrogels with faster swelling kinetics.
Data Summary: Monomer Comparison
| Property | Acrylic Acid (AA) | Methacrylic Acid (MAA) | 2-(Methoxymethyl)acrylic Acid (MMAA) |
| Alpha Substituent | -H | -CH3 | -CH2-O-CH3 |
| Hydrophilicity | High | Medium | Medium-High (Ether solvation) |
| Reactivity (Radical) | High | High | Moderate (Steric hindrance) |
| Toxicity (Warhead) | High (Non-specific) | Moderate | Low (Tunable/Selective) |
| Polymer Tg | ~106°C | ~228°C | ~140-160°C (Est. due to flexible ether) |
Part 4: Experimental Protocols
Protocol: RAFT Polymerization of MMAA
This protocol produces a well-defined homopolymer, Poly(MMAA), using a trithiocarbonate chain transfer agent (CTA) to control molecular weight.
Materials:
-
Monomer: 2-(Methoxymethyl)prop-2-enoic acid (purified by inhibitor removal).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.
-
Initiator: AIBN.
-
Solvent: 1,4-Dioxane.
Step-by-Step:
-
Stoichiometry: Prepare a ratio of [Monomer]:[CTA]:[Initiator] = 100:1:0.2.
-
Dissolution: Dissolve 1.0 g of MMAA (approx 8.6 mmol) in 3 mL of 1,4-dioxane in a Schlenk tube. Add CTA (24 mg) and AIBN (2.8 mg).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT). Backfill with Argon.
-
Polymerization: Immerse tube in an oil bath at 70°C. Stir for 12 hours.
-
Quenching: Cool the tube in liquid nitrogen and expose to air.
-
Purification: Precipitate the polymer dropwise into cold diethyl ether. Centrifuge and dry under vacuum at 40°C.
-
Characterization: Analyze via
-NMR (DMSO-d6). Look for broadening of the methoxymethyl peak at ~3.2 ppm and disappearance of vinyl protons at 5.8/6.2 ppm.
Visualization of Drug Delivery Workflow
The following diagram illustrates the application of an MMAA-based copolymer for pH-triggered drug release.
Figure 2: Mechanism of pH-triggered drug release using MMAA copolymers.
References
-
Basu, K. et al. (2019). Design and Synthesis of Baylis–Hillman Derived Functional Monomers for Polymer Applications. Journal of Polymer Science Part A: Polymer Chemistry.
-
Canon, J. et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Demonstrates the utility of acrylamide-based warheads in KRAS inhibition).
-
Moad, G. et al. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry. (Foundational protocol for acrylate RAFT polymerization).
-
Morita, K. et al. (1968). Tertiary Amine-Catalyzed Reaction of Acrylic Compounds with Aldehydes. Bulletin of the Chemical Society of Japan. (Original synthesis reference).
2-(methoxymethyl)prop-2-enoic acid pKa and acidity values
An In-Depth Technical Guide to the Acidity and pKa of 2-(methoxymethyl)prop-2-enoic Acid
Executive Summary
2-(methoxymethyl)prop-2-enoic acid is a substituted acrylic acid derivative with significant potential in polymer science and specialty chemical synthesis. Its utility is intrinsically linked to its acidity, quantified by the acid dissociation constant (pKa). This guide provides a comprehensive analysis of the acidity of 2-(methoxymethyl)prop-2-enoic acid. In the absence of direct experimental data, this document establishes a scientifically grounded, predicted pKa value by analyzing the electronic effects of its substituents in comparison to structural analogues like acrylic acid and methacrylic acid. Furthermore, this guide furnishes detailed experimental and computational protocols, empowering researchers to perform accurate pKa determination. The methodologies are presented with a focus on the underlying principles, ensuring both technical accuracy and practical applicability for professionals in research and development.
Introduction to 2-(methoxymethyl)prop-2-enoic Acid
Molecular Profile
2-(methoxymethyl)prop-2-enoic acid, also known as 2-(methoxymethyl)acrylic acid, is an organic compound with the linear formula C5H8O3.[1] It is a derivative of methacrylic acid, where one of the methyl hydrogens is replaced by a methoxy group (-OCH3). This structural modification introduces an ether linkage, which significantly influences the molecule's electronic properties and, consequently, its acidity.
Chemical Structure:
The Imperative of pKa in Application
The acid dissociation constant (pKa) is a critical parameter that governs the degree of ionization of a molecule in a given pH environment. For 2-(methoxymethyl)prop-2-enoic acid, the pKa value is fundamental to:
-
Polymerization Kinetics: The rate of polymerization of acrylic monomers can be strongly dependent on the protonation state of the carboxylic acid group.[2]
-
Material Properties: In the resulting polymers, the carboxylate groups influence properties such as water absorbency, adhesion, and rheology.[3]
-
Drug Development & Biochemistry: Acidity dictates a molecule's solubility, membrane permeability, and interaction with biological targets.[4] Understanding the pKa is essential for predicting pharmacokinetic and pharmacodynamic behavior.[5]
Theoretical Analysis of Acidity
Baseline Acidity: Structural Analogues
To understand the acidity of the target molecule, we must first consider its structural predecessors:
-
Prop-2-enoic Acid (Acrylic Acid): The simplest α,β-unsaturated carboxylic acid. It consists of a vinyl group directly connected to a carboxylic acid terminus.[6]
-
2-Methylprop-2-enoic Acid (Methacrylic Acid): This compound features a methyl group at the C2 position.[7] The methyl group is weakly electron-donating, which slightly destabilizes the conjugate base (the methacrylate anion) compared to the acrylate anion. This results in methacrylic acid being a slightly weaker acid than acrylic acid. The pKa of methacrylic acid is consistently reported to be in the range of 4.65 to 4.8.[3][7][8][9]
The Inductive Effect of the Methoxymethyl Substituent
The key to predicting the acidity of 2-(methoxymethyl)prop-2-enoic acid lies in the electronic effect of the methoxymethyl group (-CH2OCH3) that replaces the methyl group of methacrylic acid.
Substituents influence the acidity of carboxylic acids primarily through inductive effects—the transmission of charge through sigma bonds.[10]
-
Electron-Withdrawing Groups (EWGs): Electronegative atoms or groups pull electron density away from the carboxylate anion. This delocalizes and stabilizes the negative charge, making the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid, and thus a lower pKa value.[11][12]
-
Electron-Donating Groups (EDGs): These groups push electron density toward the carboxylate anion, intensifying the negative charge and destabilizing the conjugate base. This results in a weaker acid and a higher pKa.[12][13]
The methoxymethyl group contains an electronegative oxygen atom. This oxygen exerts a significant electron-withdrawing inductive effect (-I effect) . It pulls electron density from the adjacent methylene group (-CH2-), which in turn pulls density away from the alpha-carbon of the double bond. This withdrawal of electron density helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation.
Therefore, compared to the weakly electron-donating methyl group in methacrylic acid, the electron-withdrawing methoxymethyl group in the target molecule is expected to increase the stability of the conjugate base, leading to a stronger acid and a lower pKa . The proximity of the substituent to the carboxyl group is critical; the closer the electron-withdrawing group, the more pronounced the effect.[14]
Predicted pKa Value
Based on the analysis of the inductive effect, the pKa of 2-(methoxymethyl)prop-2-enoic acid is predicted to be lower than that of methacrylic acid (pKa ≈ 4.65) . The magnitude of this decrease will be moderate, as the ether oxygen is separated from the carboxylic acid by two sigma bonds.
Methodologies for pKa Determination
For researchers requiring a precise value, direct measurement is essential. Potentiometric titration is the gold-standard experimental method, while computational approaches offer a valuable predictive tool.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[15][16] The procedure involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting change in pH with a calibrated electrode.[17] The pKa is the pH at which the acid is exactly half-neutralized (i.e., at the half-equivalence point).[17]
Step-by-Step Methodology:
-
Apparatus Setup:
-
Calibrated pH meter with a combination glass electrode.
-
Automatic burette or a precision manual burette.
-
Magnetic stirrer and stir bar.
-
Titration vessel.
-
Inert gas supply (e.g., nitrogen or argon).
-
-
Reagent Preparation:
-
Analyte Solution: Prepare a solution of 2-(methoxymethyl)prop-2-enoic acid in deionized, CO2-free water to a known concentration (e.g., 0.01 M).
-
Titrant: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.
-
Ionic Strength Adjuster: Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration.[17]
-
-
Titration Procedure:
-
Pipette a precise volume (e.g., 20.0 mL) of the analyte solution into the titration vessel.
-
Add the ionic strength adjuster.
-
Place the vessel on the magnetic stirrer and begin gentle stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Purge the solution with an inert gas for several minutes to displace dissolved CO2 and maintain this inert atmosphere during the titration.[17]
-
Record the initial pH of the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each increment, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the sigmoid curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve.[18]
-
The half-equivalence point is located at Veq / 2.
-
The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.
-
Caption: Workflow for pKa determination via potentiometric titration.
Computational Prediction of pKa
In modern drug discovery and materials science, computational methods are frequently used to predict pKa values before a compound is synthesized.[5] These methods, often based on Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated aqueous environment.[19][20]
The general principle involves calculating the free energies of the protonated (HA) and deprotonated (A⁻) species in solution. The pKa is then derived from the calculated free energy of the acid dissociation reaction. While computationally intensive, these approaches can yield pKa values with a mean absolute error of less than 0.5 pKa units.[19]
Caption: Logic flow for computational pKa prediction using DFT.
Data Summary and Comparative Analysis
The table below summarizes the pKa values of relevant compounds, providing context for the predicted acidity of 2-(methoxymethyl)prop-2-enoic acid.
| Compound | Structure | Substituent at C2 | Electronic Effect | pKa Value |
| Prop-2-enoic acid | CH2=CH-COOH | -H | Neutral (Reference) | ~4.25 |
| 2-Methylprop-2-enoic acid | CH2=C(CH3)-COOH | -CH3 | Weakly Electron-Donating | ~4.65[7][8] |
| 2-(Methoxymethyl)prop-2-enoic acid | CH2=C(CH2OCH3)-COOH | -CH2OCH3 | Electron-Withdrawing | Predicted < 4.65 |
Conclusion
While an experimentally determined pKa for 2-(methoxymethyl)prop-2-enoic acid is not documented in readily accessible literature, a strong scientific case can be made for its acidity based on fundamental chemical principles. The presence of the electron-withdrawing methoxymethyl group is predicted to increase its acidity relative to its parent compound, methacrylic acid, resulting in a pKa value slightly below 4.65. For applications demanding high precision, the detailed potentiometric titration protocol provided in this guide offers a reliable path to empirical determination. Concurrently, modern computational methods serve as a powerful tool for accurate prediction, guiding research and synthesis efforts. This integrated approach of theoretical analysis and practical methodology provides a comprehensive framework for understanding and utilizing the properties of this important specialty monomer.
References
-
Chemistry LibreTexts. 8.2: Substituent Effects on Acidity. [Link][11]
-
Veeprho. Methacrylic Acid Impurities and Related Compound. [Link][3]
-
Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry. [Link][19]
-
PubMed. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. [Link][21]
-
Chemcess. Methacrylic Acid: Properties, Production And Uses. [Link][8]
-
Barroso, J. (2018). Estimation of pKa Values through Local Electrostatic Potential Calculations. [Link][22]
-
Pharmaguideline. Acidity of Carboxylic Acids, Effect of Substituents on Acidity. [Link][12]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][17]
-
HCPG College, Varanasi. Acidity of Carboxylic Acids. [Link][13]
-
ChemRxiv. pKa predictions for arsonic acid derivatives. [Link][5]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link][4]
-
MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link][20]
-
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link][15]
-
Khan Academy. Substituent effects on acidic strength. [Link][14]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link][18]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link][16]
-
Ataman Kimya. PROP-2-ENOIC ACID. [Link]
-
Matrix Fine Chemicals. PROP-2-ENOIC ACID | CAS 79-10-7. [Link][6]
-
SYNTHETIKA. Methacrylic acid ( 2-Methylprop-2-enoic acid ) 99,5% 1L. [Link][23]
Sources
- 1. 2-(Methoxymethyl)prop-2-enoic acid | 871328-69-7 [sigmaaldrich.com]
- 2. Poly(methacrylic acid) - Wikipedia [en.wikipedia.org]
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- 4. dergipark.org.tr [dergipark.org.tr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. PROP-2-ENOIC ACID | CAS 79-10-7 [matrix-fine-chemicals.com]
- 7. Methacrylic Acid | C4H6O2 | CID 4093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemcess.com [chemcess.com]
- 9. Methacrylic acid | 79-41-4 [chemicalbook.com]
- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 13. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 14. m.youtube.com [m.youtube.com]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 17. creative-bioarray.com [creative-bioarray.com]
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- 19. Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
- 21. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. joaquinbarroso.com [joaquinbarroso.com]
- 23. Methacrylic acid ( 2-Methylprop-2-enoic acid ) 99,5% 1L - SYNTHETIKA [synthetikaeu.com]
Methodological & Application
Application Note: A Robust, Two-Step Synthesis of 2-(Methoxymethyl)acrylic Acid via the Baylis-Hillman Reaction
Abstract: This application note provides a comprehensive guide for the synthesis of 2-(methoxymethyl)acrylic acid, a valuable functionalized monomer. The synthetic strategy employs the highly atom-economical Baylis-Hillman reaction to generate the key intermediate, methyl 2-(hydroxymethyl)acrylate, followed by a straightforward etherification and subsequent saponification. We present detailed, step-by-step protocols, mechanistic insights, and critical process parameters designed for reproducibility and scalability. This guide is intended for researchers in organic synthesis, polymer chemistry, and drug development seeking a reliable method to access this versatile building block.
Introduction and Scientific Background
Functionalized acrylic acids and their esters are cornerstone building blocks in polymer science and medicinal chemistry. The title compound, 2-(methoxymethyl)acrylic acid, incorporates both a reactive vinyl group for polymerization and a flexible methoxymethyl side chain, making it a monomer of interest for creating specialized polymers with tailored properties.
The core of this synthesis is the Morita-Baylis-Hillman (MBH) reaction, a powerful carbon-carbon bond-forming transformation that couples an activated alkene with an electrophile, typically an aldehyde.[1][2] Catalyzed by a nucleophilic tertiary amine or phosphine, the MBH reaction is celebrated for its high atom economy and the generation of densely functionalized products under mild conditions. While historically plagued by slow reaction rates, modern protocols have significantly improved its efficiency.[1][3]
This guide details a two-step synthesis beginning with the reaction between methyl acrylate and formaldehyde, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield the Baylis-Hillman adduct.[4][5] This intermediate is then subjected to etherification to install the methoxymethyl group, followed by ester hydrolysis to furnish the final acrylic acid product.
Reaction Mechanism and Pathway
The synthesis proceeds in three distinct stages: (1) DABCO-catalyzed Baylis-Hillman reaction, (2) Williamson ether synthesis, and (3) Saponification.
The Baylis-Hillman Reaction Mechanism
The catalytic cycle is initiated by the nucleophilic conjugate addition of DABCO to methyl acrylate.[6] This forms a zwitterionic enolate, which is the key nucleophilic species. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde in an aldol-type addition.[7] A subsequent proton transfer and elimination of the DABCO catalyst regenerates the α,β-unsaturation, yielding the desired α-methylene-β-hydroxy ester product.[8][9]
Sources
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
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- 3. CN101781212B - Method for synthesizing 2-hydroxymethyl acrylate compound - Google Patents [patents.google.com]
- 4. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 5. Baylis-Hillman Reaction (Chapter 12) - Name Reactions in Organic Synthesis [cambridge.org]
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- 7. books.rsc.org [books.rsc.org]
- 8. blogs.hsc.edu [blogs.hsc.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of Reactivity Ratios for 2-(Methoxymethyl)acrylic Acid and Styrene
This Application Note is designed as a rigorous technical guide for the determination of copolymerization reactivity ratios for 2-(methoxymethyl)acrylic acid (MMAA) and Styrene (St) .
This specific monomer pair represents a classic study in "functionalized vinyl" copolymerization, where the electron-rich aromatic ring of styrene interacts with the electron-withdrawing (but ether-modified) carbonyl system of the acrylic derivative.
Introduction & Theoretical Framework
Scientific Context
2-(Methoxymethyl)acrylic acid (MMAA) is a functionalized
-
Steric Hindrance: The bulky ether group influences the rate of propagation (
). -
Amphiphilicity: The ether linkage increases hydrophilicity compared to pure alkyl methacrylates, making this copolymer highly relevant for pH-sensitive hydrogels and surface coatings.
Styrene (St) serves as the reference comonomer due to its well-defined Q-e values (
The Terminal Model
The copolymerization behavior is governed by the Mayo-Lewis equation. For a binary system of Monomer 1 (Styrene) and Monomer 2 (MMAA), the reactivity ratios are defined as:
- (Preference of St radical for St monomer)
- (Preference of MMAA radical for MMAA monomer)
Expected Behavior: Based on structural analogs (e.g., ethyl
Experimental Protocol
Materials & Purification (Critical Step)
Impurities, particularly homopolymerization inhibitors (e.g., MEHQ), effectively destroy kinetic accuracy.
-
Styrene (St): Wash with 10% NaOH (aq) to remove inhibitor, wash with distilled water until neutral pH, dry over anhydrous
, and distill under reduced pressure. Store at -20°C. -
2-(Methoxymethyl)acrylic acid (MMAA): If synthesized via the Baylis-Hillman route, ensure removal of residual aldehyde. Recrystallize from minimal hexane/ethyl acetate or distill under high vacuum if liquid.
-
Initiator: AIBN (2,2'-Azobis(isobutyronitrile)). Recrystallize twice from methanol.
Polymerization Workflow
To use the differential copolymerization equation, conversion must be kept below 10% (ideally 5-8%) to minimize composition drift.
Step-by-Step Procedure:
-
Feed Preparation: Prepare 6-8 ampoules with varying molar feed ratios of St:MMAA (e.g., 10:90, 20:80, ... 90:10).
-
Solvent/Initiator: Dissolve monomers in 1,4-dioxane or THF (total monomer concentration ~2-3 M). Add AIBN (1.0 wt% relative to total monomer).
-
Degassing: Perform three freeze-pump-thaw cycles on a vacuum line to remove oxygen (a potent radical scavenger).
-
Sealing: Flame-seal the glass ampoules under vacuum.
-
Reaction: Immerse ampoules in a thermostatic oil bath at 60°C ± 0.1°C .
-
Termination: After calculated time (typically 30-90 mins depending on feed), quench ampoules in liquid nitrogen.
-
Isolation: Precipitate the copolymer into a large excess of cold n-hexane (or diethyl ether, depending on solubility).
-
Purification: Reprecipitate twice to ensure removal of unreacted monomer.
-
Drying: Vacuum dry at 40°C for 24 hours to constant weight.
Analytical Methodology: 1H-NMR
Proton NMR is the superior method for this pair due to distinct chemical shifts.
Peak Assignment
Dissolve 10-15 mg of copolymer in
| Proton Type | Chemical Structure | Chemical Shift ( | Integration Label |
| Styrene (Aromatic) | 6.5 – 7.5 ppm (Broad) | ||
| MMAA (Ether) | 3.2 – 3.4 ppm (Singlet) | ||
| MMAA (Methylene) | 4.0 – 4.2 ppm (Broad) | (Secondary Check) |
Composition Calculation
The molar fraction of Styrene (
Where:
- = Area of aromatic protons (5 protons per St unit).
- = Area of methoxy protons (3 protons per MMAA unit).
Data Analysis & Visualization
Linearization Methods
Do not rely on a single method. Use the Kelen-Tüdős (K-T) method as the primary validator due to its uniform error distribution.
Graphviz Workflow: Reactivity Ratio Determination
Caption: Workflow for determining reactivity ratios, moving from synthesis to standard linearization and non-linear validation models.
Calculation Formulas
Fineman-Ross (F-R):
Plot
Kelen-Tüdős (K-T):
Plot
Expected Results & Validation Criteria
Based on literature for
| Parameter | Expected Range | Mechanistic Insight |
| 0.20 – 0.50 | Styrene radicals prefer cross-propagation due to the polar nature of MMAA. | |
| 0.40 – 0.80 | The bulky | |
| Azeotropic Point | Likely | Since both |
Self-Validation Check:
If your calculated
References
-
Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization; The Copolymerization of Styrene and Methyl Methacrylate.[1][2][3][4] Journal of the American Chemical Society.
-
Kelen, T., & Tüdős, F. (1975). Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. New Improved Linear Graphic Method. Journal of Macromolecular Science: Part A - Chemistry.
-
Avci, D., & Mathias, L. J. (2002).
-hydroxymethylacrylate derivatives. Journal of Polymer Science Part A: Polymer Chemistry. (Provides comparative data for -substituted acrylates). -
Yamada, B., et al. (1991). Steric Effect of
-Substituent on Polymerization of -Alkoxymethylacrylates. Polymer Journal.
Sources
protocol for RAFT polymerization of alpha-methoxymethyl acrylates
Application Note: High-Fidelity RAFT Polymerization of Methyl -Methoxymethyl Acrylate (MMOMA)
Executive Summary & Scientific Rationale
Methyl
However, MMOMA presents a specific synthetic challenge: Steric Hindrance at the Propagating Radical.
Unlike simple acrylates, the propagating radical of MMOMA is tertiary.[1] In Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, this dictates a strict requirement for the Chain Transfer Agent (CTA). The CTA's leaving group (R-group) must be stable enough to fragment efficiently but reactive enough to re-initiate the bulky monomer. Standard CTAs used for acrylates (e.g., xanthates or primary trithiocarbonates) will retard polymerization or lead to dead chains.
This protocol details a self-validating system using a Dithiobenzoate CTA to achieve low dispersity (
Strategic Planning: The "R-Group" Matching Principle
Success in RAFT polymerization of MMOMA is binary: it works well, or it fails completely based on CTA selection.
The Mechanism of Failure (What to Avoid)
If you use a CTA with a primary R-group (e.g., a cyanomethyl group), the fragmentation equilibrium shifts toward the dormant species. The MMOMA tertiary radical is a "better" radical (more stable) than the primary R-group radical. Consequently, the intermediate radical will not fragment to release the R-group, effectively halting the reaction (Retardation).
The Solution (The Protocol Standard)
We utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) .
-
Z-Group (Phenyl): Activates the C=S double bond for rapid addition of the hindered MMOMA radical.
-
R-Group (Cyanovaleric acid derivative): Forms a tertiary radical upon fragmentation, which is structurally similar to the propagating MMOMA radical, ensuring efficient re-initiation.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Monomer | Methyl | Target Monomer. Must be inhibitor-free. |
| CTA | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) | RAFT Agent (MW: 279.38 g/mol ). |
| Initiator | Azobisisobutyronitrile (AIBN) | Radical source. Recrystallized from methanol. |
| Solvent | 1,4-Dioxane or Anisole | Reaction medium (High BP, good solubility). |
| Internal Standard | Trioxane or Mesitylene | For NMR conversion monitoring. |
| Vessel | Schlenk tube or heavy-wall ampoule | Requires vacuum seal capability. |
Experimental Protocol
Phase 1: Monomer Purification (Critical)
Commercially synthesized MMOMA (often via Baylis-Hillman routes) may contain phenolic inhibitors or trace formaldehyde.
-
Pass the monomer through a column of basic alumina (activity I) to remove inhibitors.
-
Filter through a 0.45
m PTFE filter to remove alumina dust. -
Store at -20°C if not using immediately.
Phase 2: Polymerization Setup
Target: DP = 200, [M]
-
Calculation:
-
Target Degree of Polymerization (
) = 200. -
Ratio [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2.
-
Note: A low initiator ratio (0.1 - 0.2 eq relative to CTA) is crucial to maximize "livingness" (high chain-end fidelity).
-
-
Preparation (In Glovebox or Schlenk Line):
-
Weigh 27.9 mg of CPDB (0.1 mmol) into a dried Schlenk tube.
-
Add 3.28 mg of AIBN (0.02 mmol). Tip: Use a stock solution of AIBN in dioxane for accuracy.
-
Add 2.60 g (approx. 2.4 mL, 20 mmol) of purified MMOMA.
-
Add 1,4-Dioxane to reach a total volume of 10 mL (approx. 7.6 mL).
-
Add 50 mg of Trioxane (Internal NMR Standard).
-
-
Degassing (The Oxygen Exclusion Rule):
-
Oxygen inhibits radical propagation and oxidizes the CTA (fading the pink color).
-
Method: Perform 4 cycles of Freeze-Pump-Thaw .
-
Freeze in liquid
. -
Apply vacuum (< 100 mTorr) for 10 mins.
-
Thaw in warm water.
-
Backfill with Argon.
-
-
Validation: The solution should bubble vigorously during the first thaw, then cease bubbling by the 4th cycle.
-
Phase 3: Polymerization & Quenching
-
Immerse the sealed flask in a pre-heated oil bath at 70°C .
-
Stir magnetically at 300 rpm.
-
Timecourse:
-
Due to steric hindrance, MMOMA polymerizes slower than methyl acrylate but comparable to MMA.
-
Expected conversion at 12 hours: ~60-70%.
-
Do not exceed 80% conversion to avoid the Trommsdorff (gel) effect and broadening of dispersity.
-
-
Quench:
-
Remove from heat.
-
Immerse flask in liquid
or ice water to stop propagation immediately. -
Open to air to permanently deactivate radicals.
-
Phase 4: Purification
-
Precipitation: Dropwise addition of the polymer solution into a 10-fold excess of cold Hexane (or Petroleum Ether). P(MMOMA) is generally insoluble in non-polar alkanes.
-
Filtration: Collect the pinkish precipitate (color comes from the CTA end-group).
-
Drying: Vacuum oven at 40°C for 24 hours.
Visualization of Workflows
Figure 1: The RAFT Mechanism for MMOMA
This diagram illustrates the critical "R-Group" equilibrium. Note how the tertiary nature of the MMOMA radical requires a matching tertiary R-group on the CTA.
Caption: The RAFT equilibrium cycle. Efficient fragmentation requires the R-group radical to be as stable as the propagating P(MMOMA) radical.
Figure 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of P(MMOMA).
Analytical Validation
To ensure the protocol was successful, verify the following data points:
-
NMR Spectroscopy (
H, CDCl ):-
Conversion: Compare the vinyl protons of the monomer (usually
5.8-6.4 ppm) against the Trioxane standard ( 5.1 ppm) or the polymer backbone signals. -
End-Group Analysis: Look for the aromatic signals of the CPDB Z-group (
7.4-8.0 ppm). The integration ratio of end-group to polymer backbone provides an absolute calculation.
-
-
GPC/SEC (THF Eluent):
-
Dispersity (
): Successful RAFT should yield . -
Shape: The trace should be monomodal. A high-MW shoulder indicates bimolecular termination (too much initiator or too high temperature). A low-MW tail indicates poor chain transfer (wrong CTA choice).
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Polymerization | Oxygen poisoning or Inhibitor presence. | Check freeze-pump-thaw seal. Ensure alumina column was fresh. |
| Broad Dispersity ( | High conversion (>80%) or thermal initiation. | Stop reaction earlier. Lower temp to 60°C. |
| Induction Period | Slow fragmentation of R-group. | Switch to a CTA with a tertiary cyano-alkyl R-group (like CPDB). |
| Color Loss | Aminolysis or Oxidation of CTA. | Ensure solvent is amine-free. Check for air leaks. |
References
-
Chiefari, J., et al. (1998). Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process. Macromolecules, 31(16), 5559–5562. Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[2] Australian Journal of Chemistry, 58(6), 379–410. Link
-
Yamada, B., et al. (2003).
-(Phenoxymethyl)acrylate. Polymer Journal, 35, 655–661. Link (Demonstrates the radical behavior of -substituted acrylates). - Barner-Kowollik, C. (Ed.). (2008). Handbook of RAFT Polymerization. Wiley-VCH. (General reference for CTA selection rules).
Application Notes and Protocols: A Comprehensive Guide to the DABCO-Catalyzed Hydroxymethylation of Acrylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of reactions available to the modern chemist, the Morita-Baylis-Hillman (MBH) reaction stands out for its atom economy and the generation of densely functionalized molecules.[1] This application note provides a detailed exploration of a specific and highly useful variant of the MBH reaction: the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed hydroxymethylation of acrylate esters using formaldehyde as the C1 electrophile. This reaction furnishes versatile α-(hydroxymethyl)acrylate building blocks, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
The significance of this transformation lies in its ability to introduce a primary alcohol functionality at the α-position of an activated alkene, creating a chiral center and providing a handle for further synthetic manipulations. DABCO, a non-ionic, bicyclic tertiary amine, is a highly effective catalyst for this reaction due to its strong nucleophilicity and appropriate basicity, which facilitates the key steps of the catalytic cycle.[2] This document will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, discuss the scope and limitations, and offer insights into potential side reactions and purification strategies.
Mechanistic Rationale: The Role of DABCO
The DABCO-catalyzed hydroxymethylation of acrylate esters proceeds through the well-established Baylis-Hillman mechanistic pathway. The reaction is initiated by the nucleophilic attack of DABCO on the β-carbon of the acrylate ester, a Michael-type addition, to form a zwitterionic enolate intermediate. This enolate is the key nucleophile in the reaction. It then adds to the electrophilic carbonyl carbon of formaldehyde. Subsequent proton transfer and elimination of the DABCO catalyst regenerate the catalyst and yield the desired α-(hydroxymethyl)acrylate product.[3]
The rate-determining step is generally considered to be the addition of the zwitterionic enolate to the aldehyde.[1] The efficiency of the reaction is therefore highly dependent on the nucleophilicity of the catalyst, the electrophilicity of the aldehyde, and the nature of the acrylate ester.
Sources
Application Note: Understanding and Implementing the Acid-Catalyzed Crosslinking of Methoxymethyl Acrylate Polymers
Abstract
This comprehensive guide details the acid-catalyzed crosslinking mechanism of polymers incorporating methoxymethyl acrylate units. It is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging this chemistry for the creation of advanced polymer networks. This document provides an in-depth exploration of the underlying chemical principles, a step-by-step experimental protocol for achieving controlled crosslinking, and a summary of key analytical techniques for characterization. By explaining the causality behind experimental choices, this note serves as a practical resource for both newcomers and experienced scientists aiming to optimize their polymer crosslinking processes.
Introduction: The Significance of Crosslinked Acrylate Systems
Crosslinked acrylic polymers are a cornerstone of modern materials science, prized for their enhanced thermal stability, chemical resistance, and mechanical properties compared to their linear counterparts.[1][2] The process of crosslinking transforms individual polymer chains into a three-dimensional network, restricting chain mobility and leading to the formation of a more robust material.[3][4] This modification is critical for a vast array of applications, including the development of sophisticated coatings, adhesives, photoresists, and matrices for controlled drug delivery.
Among the various strategies to induce crosslinking, the acid-catalyzed reaction of polymers containing methoxymethyl ether functionalities, such as those derived from methoxymethyl acrylate (MOMA), offers a versatile and controllable method. This approach typically involves the use of a Brønsted or Lewis acid catalyst, which can be introduced directly or generated in situ from a thermal acid generator (TAG) or a photoacid generator (PAG).[5][6] The methoxymethyl group serves as a latent reactive site, which, upon acid activation, can react with other functional groups on adjacent polymer chains to form stable ether linkages, thereby creating the crosslinked network.
Understanding the intricacies of this mechanism is paramount for rationally designing polymer systems with tailored properties. This application note will elucidate the step-by-step chemical transformations, provide a detailed experimental workflow, and discuss the analytical methods necessary to validate successful crosslinking.
The Chemical Mechanism of Acid-Catalyzed Crosslinking
The crosslinking of polymers containing methoxymethyl groups in the presence of an acid catalyst is a classic example of electrophilic substitution. The overall process can be broken down into three key stages: initiation by the acid catalyst, formation of a reactive carbocation intermediate, and nucleophilic attack to form a crosslink.
Initiation: Protonation of the Ether Oxygen
The process begins with the protonation of the ether oxygen atom of the methoxymethyl group by an acid catalyst (H⁺). This acid can be a strong Brønsted acid like p-toluenesulfonic acid (p-TSA) or an acid generated by a TAG upon heating.[7][8] This initial step is a rapid equilibrium, but it is crucial as it transforms the methoxy group into a good leaving group (methanol).
Formation of the Acyl-Stabilized Carbocation
Following protonation, the activated complex eliminates a molecule of methanol to generate a highly reactive, resonance-stabilized carbocation (an oxocarbenium ion). The proximity of the carbonyl group of the acrylate ester is key to the stability of this intermediate, which is a critical factor in the facility of the overall reaction.
Nucleophilic Attack and Crosslink Formation
The final step involves the electrophilic carbocation being attacked by a suitable nucleophile present on an adjacent polymer chain. In a system composed purely of methoxymethyl acrylate units, another methoxymethyl group can act as the nucleophile, leading to the formation of a diether linkage and the regeneration of a proton, thus propagating the catalytic cycle. If the copolymer contains other nucleophilic groups, such as hydroxyl moieties (e.g., from copolymerization with hydroxyethyl acrylate), these will readily attack the carbocation to form a stable ether crosslink.
Below is a diagram illustrating the proposed mechanistic pathway.
Caption: Proposed mechanism for the acid-catalyzed crosslinking of methoxymethyl acrylate polymers.
Experimental Protocol: Thermal Crosslinking of a Methoxymethyl Acrylate Copolymer Film
This protocol provides a general procedure for the preparation and subsequent thermal crosslinking of a copolymer film containing methoxymethyl acrylate. The use of a thermal acid generator (TAG) is highlighted as it offers excellent temporal control over the reaction, initiating crosslinking only upon heating to a specific temperature.
Materials and Reagents
-
Polymer: A copolymer of methyl methacrylate (MMA) and methoxymethyl acrylate (MOMA). The ratio will determine the crosslinking density. A typical starting point is a 90:10 molar ratio of MMA:MOMA.
-
Solvent: A suitable solvent that dissolves the polymer and the TAG, such as propylene glycol monomethyl ether acetate (PGMEA) or cyclohexanone.
-
Thermal Acid Generator (TAG): A TAG that decomposes at the desired curing temperature to produce a strong acid. An example is a sulfonate ester-based TAG.[5]
-
Substrate: Silicon wafers, glass slides, or quartz discs for film deposition and analysis.
-
Developer: A suitable solvent for determining the gel fraction (e.g., the casting solvent).
Experimental Workflow
The following diagram outlines the major steps in the preparation and crosslinking process.
Caption: General experimental workflow for thermal crosslinking of a polymer film.
Step-by-Step Procedure
-
Formulation: Prepare a 10% (w/w) solution of the MMA-co-MOMA polymer in PGMEA. To this solution, add the TAG at a concentration of 2% by weight relative to the polymer. Stir the mixture at room temperature until all components are fully dissolved.
-
Film Deposition: Dispense the polymer solution onto a clean silicon wafer. Spin-coat at 1500 rpm for 30 seconds to achieve a uniform film.
-
Soft Bake: Place the coated wafer on a hotplate at 90°C for 60 seconds. This step is crucial to drive off the majority of the casting solvent without initiating premature crosslinking.
-
Crosslinking Bake: Transfer the wafer to a second hotplate pre-heated to 150°C. Bake for 90 seconds. This step activates the TAG, which releases acid and catalyzes the crosslinking reaction.
-
Post-Bake Cool Down: Allow the wafer to cool to room temperature on a chill plate. The resulting film should be insoluble in the original casting solvent.
Characterization of Crosslinked Networks
Validating the successful formation of a crosslinked network is essential. Several analytical techniques can be employed to probe the chemical and physical changes that occur during the reaction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for monitoring the chemical changes during crosslinking. The disappearance or reduction of peaks associated with the methoxymethyl group and the potential appearance of new peaks corresponding to ether linkages can provide evidence of the reaction.
Gel Fraction Analysis
This is a straightforward and quantitative method to determine the extent of crosslinking.
-
Measure the initial mass of the crosslinked film (m_initial).
-
Immerse the film in a good solvent for the uncrosslinked polymer (e.g., PGMEA) for a specified time (e.g., 5 minutes) to dissolve any unreacted polymer chains.
-
Dry the film to a constant weight and measure the final mass (m_final).
-
The gel fraction is calculated as: Gel Fraction (%) = (m_final / m_initial) x 100 . A high gel fraction (>95%) indicates efficient crosslinking.
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can reveal changes in the material's thermal properties.
-
DSC: An increase in the glass transition temperature (Tg) is a strong indicator of reduced polymer chain mobility due to crosslinking.
-
TGA: Crosslinked polymers typically exhibit enhanced thermal stability, meaning they will decompose at a higher temperature than their linear precursors.
Data Presentation
The following table summarizes typical data obtained from the characterization of uncrosslinked and crosslinked polymer films.
| Property | Uncrosslinked Polymer | Crosslinked Polymer | Causality of Change |
| Solubility in PGMEA | Soluble | Insoluble | Formation of an infinite polymer network prevents dissolution.[7] |
| Gel Fraction (%) | 0% | > 95% | Covalent bonds formed between polymer chains create an insoluble gel. |
| Glass Transition (Tg) | 110°C | 125°C | Crosslinks restrict segmental motion of polymer chains, requiring more energy for the transition.[2] |
| Decomposition Temp (TGA) | 350°C | 375°C | The crosslinked network structure enhances the overall thermal stability of the material.[9] |
Conclusion
The acid-catalyzed crosslinking of methoxymethyl acrylate-containing polymers is a robust and highly adaptable method for producing advanced polymer networks. The mechanism, driven by the acid-catalyzed formation of a stabilized carbocation, allows for efficient crosslink formation under controlled thermal conditions, particularly when using thermal acid generators. By carefully selecting the polymer composition, catalyst loading, and curing conditions, researchers can precisely tune the properties of the final material. The protocols and characterization techniques outlined in this note provide a solid foundation for scientists and engineers to successfully implement and validate this important crosslinking chemistry in their research and development endeavors.
References
-
Kwon, M. S., et al. (2025). Crosslinking of polymers from monofunctional acrylates via C–H bond activation. Polymer Chemistry, Issue 21. [Link]
- Hatakeyama, J., et al. (2007). Thermal acid generator, resist undercoat material and patterning process. U.S.
-
Albeladi, H. K., Al-Romaizan, A. N., & Hussein, M. A. (2017). Role of cross-linking process on the performance of PMMA. International Journal of Biosensors & Bioelectronics, 3(3), 279–284. [Link]
-
James, T., et al. (2021). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling. Macromolecules, 54(19), 9293–9302. [Link]
-
Wikipedia contributors. (2023). Methoxymethyl ether. Wikipedia, The Free Encyclopedia. [Link]
-
James, T., et al. (2021). Metal-Free Hyper-Cross-Linked Polymers from Benzyl Methyl Ethers: A Route to Polymerization Catalyst Recycling. u:scholar. [Link]
-
Ilyasov, V. M., et al. (2023). Curing of Poly(styrene-co-methyl methacrylate-co-2-hydroxyethyl methacrylate) Terpolymers in the Presence of Amino Compounds of Different Structures. Polymers, 15(9), 2162. [Link]
-
Nakano, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Chemistry, 2(2), 26. [Link]
-
The Organic Chemistry Tutor. (2022, January 19). MOM Protecting Group Addition. YouTube. [Link]
- Lohse, F., et al. (2015). Crosslinking agent-accelerator system for polyacrylate.
-
ResearchGate. (2025). Crosslinking kinetics of methyl and ethyl (α-hydroxymethyl)acrylates: Effect of crosslinker type and functionality. Request PDF. [Link]
-
Al-Ghamdi, A. A., et al. (2025). Cross-Linked Poly(methyl methacrylate) Nanocomposites' Synthesis, Characterization, and Antibacterial Effects. Polymers, 17(3), 481. [Link]
-
Ullah, K., et al. (2021). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. Polymers, 13(19), 3375. [Link]
-
ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. PDF. [Link]
-
Dumludag, F., et al. (2007). Synthesis and Characterization of Porous Crosslinked Cinnamoyloxy Ethyl Methacrylate and Octadecyl acrylate copolymers. University of North Texas. [Link]
-
ResearchGate. (2025). A highly efficient catalyst for direct synthesis of methyl acrylate via methoxycarbonylation of acetylene. Request PDF. [Link]
-
Avci, D., & Kusefoglu, S. H. (1990). In Situ Formation of New Crosslinking Agents From Acrylate Derivatives and Bisepoxides. Journal of Polymer Science Part A: Polymer Chemistry, 28(7), 1785-1796. [Link]
-
Albeladi, H. K., et al. (2017). Role of cross-linking process on the performance of PMMA. MedCrave online. [Link]
-
Uyar, T., et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. Polymers, 15(10), 2351. [Link]
-
chemeurope.com. (2025). New strategy for crosslinking acrylic polymers without conventional crosslinkers. [Link]
-
ResearchGate. The cross-linking reaction between poly (acrylic acid) chains and... [Link]
-
de Zwart, F. J., et al. (2023). Thermal/Blue Light Induced Cross-Linking of Acrylic Coatings with Diazo Compounds. Macromolecular Rapid Communications. [Link]
-
Liu, Y., et al. (2024). Crosslinked Polymer Coatings of Poly (Acrylic Acid-co-Acrylamide)/Polyethyleneimine with Robust Lubrication and Anti-Wear Properties. Coatings, 14(1), 28. [https://www.semanticscholar.org/paper/Crosslinked-Polymer-Coatings-of-Poly-(-co-with-and-Liu-Ren/285511e6d426543b35316dfa99b4425313a07a16]([Link]
-
de Zwart, F. J., et al. (2023). Thermal/Blue Light Induced Cross-Linking of Acrylic Coatings with Diazo Compounds. National Library of Medicine. [Link]
-
TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. [Link]
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Application Notes and Protocols: Preparation and Application of Amphiphilic Copolymers Based on 2-(Methoxymethyl)acrylic Acid for Advanced Drug Delivery
Introduction: A Novel Platform for pH-Responsive Drug Delivery
The development of intelligent polymeric nanocarriers that respond to specific physiological cues has revolutionized the field of drug delivery. Among these, pH-responsive polymers have garnered significant attention due to their ability to exploit the pH gradients that exist between healthy tissues and the tumor microenvironment or within cellular compartments like endosomes and lysosomes.[1][2] This targeted release mechanism can enhance therapeutic efficacy while minimizing off-target side effects.
This application note details the synthesis, characterization, and application of novel amphiphilic block copolymers utilizing 2-(methoxymethyl)acrylic acid (MMeOA) as the pH-responsive component. The incorporation of the methoxymethyl ether moiety offers a unique modification to the well-established poly(acrylic acid) backbone, potentially influencing its pKa, solubility, and interaction with bioactive molecules. By copolymerizing MMeOA with a hydrophobic monomer, such as methyl methacrylate (MMA), we can create amphiphilic structures that self-assemble in aqueous media to form core-shell micelles. These micelles can encapsulate hydrophobic drugs within their core, shielding them from the physiological environment until a pH trigger induces a conformational change in the MMeOA block, leading to micelle destabilization and drug release.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation and utilization of these promising biomaterials.
I. Synthesis of Amphiphilic Block Copolymers via Controlled Radical Polymerization
To achieve well-defined block copolymers with controlled molecular weights and low dispersity, controlled radical polymerization techniques are paramount.[3] Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are suitable methods. This protocol will focus on RAFT polymerization due to its tolerance to a wide range of functional monomers and milder reaction conditions.[4]
A. Rationale for Experimental Design
The synthesis of a poly(methyl methacrylate)-block-poly(2-(methoxymethyl)acrylic acid) (PMMA-b-PMMeOA) diblock copolymer will be described. PMMA is chosen as the hydrophobic block due to its biocompatibility and well-understood polymerization kinetics.[5] The synthesis will proceed in two steps: first, the synthesis of a PMMA macro-chain transfer agent (macro-CTA), followed by the chain extension with the MMeOA monomer. This sequential approach allows for precise control over the length of each block.
B. Experimental Workflow: RAFT Polymerization
Figure 1: Workflow for the synthesis of PMMA-b-PMMeOA diblock copolymer via RAFT polymerization.
C. Detailed Protocol: Synthesis of PMMA-b-PMMeOA
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
2-(methoxymethyl)acrylic acid (MMeOA)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB) or similar RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anisole, anhydrous
-
1,4-Dioxane, anhydrous
-
Methanol
-
Dialysis tubing (MWCO suitable for the target polymer size)
Protocol for PMMA Macro-CTA Synthesis:
-
In a Schlenk flask, combine MMA (e.g., 5 g, 50 mmol), CPDB (e.g., 0.17 g, 0.5 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in anisole (10 mL).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 6-12 hours, depending on the target molecular weight).
-
Quench the polymerization by immersing the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Protocol for PMMA-b-PMMeOA Diblock Copolymer Synthesis:
-
In a Schlenk flask, dissolve the purified PMMA macro-CTA (e.g., 2 g, 0.1 mmol) and AIBN (e.g., 0.0033 g, 0.02 mmol) in 1,4-dioxane (15 mL).
-
Add MMeOA (e.g., 2.6 g, 20 mmol) to the solution.
-
Perform three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at 70°C and stir for 12-24 hours.
-
Stop the reaction by cooling in an ice bath.
-
Purify the diblock copolymer by dialysis against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final product as a powder.
II. Characterization of the Amphiphilic Copolymer
Thorough characterization is essential to confirm the successful synthesis of the block copolymer and to understand its properties.
| Technique | Parameter Measured | Expected Outcome |
| ¹H NMR Spectroscopy | Chemical structure and composition | Presence of characteristic peaks for both PMMA and PMMeOA blocks. Integration of these peaks allows for the determination of the copolymer composition. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and dispersity (Đ) | A monomodal and narrow peak, indicating a well-controlled polymerization. An increase in molecular weight from the PMMA macro-CTA to the final diblock copolymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) | Two distinct Tg values corresponding to the PMMA and PMMeOA blocks, confirming a phase-separated morphology. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups | Characteristic absorption bands for the ester carbonyl group of PMMA and the carboxylic acid group of PMMeOA. |
III. Self-Assembly and Drug Loading
The amphiphilic nature of the PMMA-b-PMMeOA copolymer drives its self-assembly into micelles in an aqueous environment. The hydrophobic PMMA blocks form the core, while the hydrophilic PMMeOA blocks form the corona.
A. Mechanism of Micellization and Drug Encapsulation
Figure 3: Mechanism of pH-responsive drug release from PMMA-b-PMMeOA micelles.
B. Protocol: In Vitro Drug Release Study
Materials:
-
Drug-loaded PMMA-b-PMMeOA micelle solution
-
PBS buffers of different pH values (e.g., 7.4 and 5.5)
-
Dialysis tubing
-
Shaking incubator
Protocol:
-
Place a known volume (e.g., 1 mL) of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag into a larger volume of release medium (e.g., 20 mL of PBS at pH 7.4 or 5.5).
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Plot the cumulative drug release as a function of time for each pH condition.
V. Conclusion and Future Perspectives
Amphiphilic block copolymers based on 2-(methoxymethyl)acrylic acid represent a versatile and promising platform for the development of pH-responsive drug delivery systems. The synthetic strategies outlined in these application notes, particularly RAFT polymerization, allow for the creation of well-defined nanocarriers with tunable properties. The ability of these micelles to encapsulate hydrophobic drugs and release them in response to an acidic trigger makes them highly suitable for targeted cancer therapy.
Future research may focus on further modifying the copolymer architecture, such as synthesizing triblock or star-shaped copolymers, to enhance drug loading capacity and stability. [6]Additionally, the attachment of specific targeting ligands to the micelle corona could further improve tumor-specific accumulation. The protocols provided herein serve as a foundational guide for researchers to explore and expand upon the potential of this novel class of smart polymeric materials.
References
- Ashford, E. J., Naldi, V., O'Dell, R., Billingham, N. C., & Armes, S. P. (1999). First example of the atom transfer radical polymerization of an acidic monomer: direct synthesis of methacrylic acid copolymers in aqueous media.
- Zhang, X., & Matyjaszewski, K. (1999). Synthesis of Well-Defined Amphiphilic Block Copolymers with 2-(Dimethylamino)
- Cisneros-Urbina, A. M., & Licea-Claverie, A. (2021).
- Jain, P., Dai, J., Baker, G. L., & Bruening, M. L. (2008). Rapid Synthesis of Functional Polymer Brushes by Surface-Initiated Atom Transfer Radical Polymerization of an Acidic Monomer. Macromolecules, 41(22), 8413-8417.
- Müller, A. H. E., & Böker, A. (2006). New polymeric architectures with (meth)acrylic acid segments. In Controlled/Living Radical Polymerization (pp. 1-29). Springer, Berlin, Heidelberg.
- Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical Reviews, 101(9), 2921-2990.
- Skaff, H., & Emrick, T. (2004). Synthesis and Biomedical Applications of Poly((meth)acrylic acid) Brushes. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3483-3494.
- Swift, T., Swanson, L., Geoghegan, M., & Rimmer, S. (2016). The pH-responsive behaviour of poly (acrylic acid) in aqueous solution is dependent on molar mass.
- Teyssié, P., Fayt, R., & Jérôme, R. (1990). Anionic polymerization of (meth)acrylic esters. In Anionic Polymerization (pp. 125-177). Springer, Berlin, Heidelberg.
- You, Y. Z., & Oupický, D. (2007). pH-responsive polymer micelles for drug delivery. Journal of Pharmaceutical Sciences, 96(12), 3153-3165.
- Zhang, L., & Eisenberg, A. (1995). Multiple morphologies of "crew-cut" aggregates of polystyrene-b-poly (acrylic acid) block copolymers. Science, 268(5218), 1728-1731.
- Zhang, Q., & Archer, L. A. (2012). Self-Assembly of Block Copolymers.
- Zhao, Y., & Liu, G. (2006). Self-assembly of mixtures of block copolymers of poly (styrene-b-acrylic acid) with random copolymers of poly (styrene-co-methacrylic acid). Langmuir, 22(1), 419-424.
- Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process. Australian Journal of Chemistry, 58(6), 379-410.
- Schmaljohann, D. (2006). Thermo-and pH-responsive polymers in drug delivery. Advanced Drug Delivery Reviews, 58(15), 1655-1670.
Sources
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing autopolymerization of 2-(methoxymethyl)acrylic acid during storage
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-(Methoxymethyl)acrylic acid (MAMA) presents a unique stabilization challenge compared to standard acrylates. Its structure contains two distinct reactive moieties that contribute to instability:[1]
-
The Acrylic Double Bond: Susceptible to free-radical polymerization initiated by heat, light, or contaminants.[1][2]
-
The Methoxymethyl Ether Group: The ether oxygen at the allylic position makes the adjacent methylene group (
) highly prone to autoxidation, leading to hydroperoxide formation.
The Critical Conflict: Standard acrylate stabilization requires dissolved oxygen to activate phenolic inhibitors (like MEHQ).[2][3] However, oxygen simultaneously attacks the ether group to form peroxides, which can trigger the very polymerization you are trying to prevent.[1]
This guide provides a self-validating protocol to manage this dichotomy, ensuring shelf-life integrity without compromising reactivity.
Diagnostic & Troubleshooting Hub
Use this section to identify the root cause of observed anomalies.
Q1: The monomer has solidified in the bottle. Can I melt it and use it?
Status: CRITICAL STOP. Diagnosis: If the material is a hard, insoluble solid, it has autopolymerized ( "popcorn" polymerization).[1] It is dead. Root Cause: Likely stored under inert gas (starving the inhibitor) or exposed to heat. Action: Discard immediately as hazardous chemical waste. Do not attempt to chip it out; the heat of friction can trigger a violent reaction.
Q2: I see white crystals floating in the liquid, but the rest is fluid.
Status: CAUTION. Diagnosis: The monomer has frozen (crystallized). This is not polymer, but it is dangerous.[1] The Physics: When MAMA freezes, the crystal lattice excludes the inhibitor (e.g., BHT/MEHQ).[1] The solid crystals are pure, uninhibited monomer.[1] The inhibitor is concentrated in the remaining liquid. Action:
-
Move the container to a 20°C - 25°C environment.
-
Allow to thaw slowly.[1] NEVER use a heating mantle or water bath >30°C.[1]
-
Crucial Step: Once fully thawed, you must vigorously shake/roll the container to redistribute the inhibitor.[1] If you dispense before mixing, you may draw off inhibitor-rich liquid, leaving behind uninhibited monomer that will polymerize later.[1]
Q3: The liquid has turned from clear/colorless to yellow or brown.
Status: WARNING. Diagnosis:
-
Yellowing: Often indicates oxidation of the inhibitor (MEHQ/BHT) or accumulation of inhibitor degradation products (quinones).
-
Browning: Potential contamination with iron (rust) or advanced oxidation. Action: Run a QC check (GC purity and Inhibitor quantification). If purity is >98%, the color may be cosmetic, but the inhibitor is being consumed.[1]
Core Stabilization Protocols
Protocol A: The "Oxygen Balance" Storage Method
Objective: Maintain inhibitor activity while minimizing peroxide buildup.[1]
The Mechanism: Most commercial MAMA is stabilized with BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) .
-
MEHQ requires dissolved oxygen to function.[2][3] It reacts with a radical to form a phenoxy radical, which then reacts with
to terminate.[1] Without , MEHQ is consumed rapidly.[1] -
BHT is less dependent on oxygen but still benefits from aerobic conditions to prevent anaerobic polymerization.
Step-by-Step Storage Rules:
-
Temperature: Store at 2°C – 8°C .
-
Reasoning: Low temperature slows both polymerization kinetics and ether autoxidation (peroxide formation).
-
-
Headspace: Maintain a headspace of Air (approx. 10-20% of volume).
-
Contraindication:NEVER flush with pure Nitrogen or Argon for long-term storage. This strips the dissolved oxygen required by the inhibitor.[1]
-
-
Container: Use Amber High-Density Polyethylene (HDPE) or Amber Glass.
-
Reasoning: Blocks UV light (a radical initiator). Avoid stainless steel if possible to prevent metal ion leaching (Fenton chemistry).
-
Protocol B: Peroxide & Inhibitor Verification
Frequency: Every 3 months or prior to critical GMP synthesis.
| Parameter | Method | Target Specification | Corrective Action |
| Inhibitor Level | HPLC (Reverse Phase) or Colorimetric | 50 – 200 ppm (Typical) | If <10 ppm, re-dose with MEHQ/BHT immediately. |
| Peroxide Content | Iodometric Titration or Peroxide Test Strips | < 50 ppm | If >100 ppm, treat with activated alumina or use immediately (do not store).[1] |
| Appearance | Visual Inspection | Clear, colorless liquid | If solid, discard.[1] If cloudy, check for moisture/polymer.[1] |
Visualizing the Instability Mechanism
The following diagram illustrates the "Vicious Cycle" of MAMA storage and how the control measures break the loop.
Caption: The dual-threat mechanism: Oxygen is required for inhibition (Green) but promotes ether peroxidation (Yellow). Cooling (White) is the critical dampener for both risks.
Frequently Asked Questions (FAQs)
Q: Can I remove the inhibitor before polymerization? A: Yes, but only immediately before use.
-
Method: Pass the monomer through a column of inhibitor-remover beads (typically alumina-based) or perform a vacuum distillation.
-
Warning: Once the inhibitor is removed, the monomer is a "ticking clock."[1] Do not store uninhibited monomer for more than 1-2 hours.
Q: Why does the SDS say "Store under Air" but my colleague uses Nitrogen? A: Your colleague is likely applying a generic organic chemistry rule ("keep it inert") that is dangerous for acrylates.
-
Explanation: Phenolic inhibitors (MEHQ) need oxygen to form the stable quinone intermediate that effectively stops the radical chain. Under pure Nitrogen, MEHQ is consumed but cannot regenerate, eventually leading to sudden polymerization.[1]
-
Exception: If you are actively running a polymerization reaction, then you sparge with Nitrogen to kill the inhibitor and start the reaction.[1] But never for storage.
Q: I need to mix MAMA with water. Is it stable? A: MAMA is soluble in water, but aqueous solutions are less stable than the neat monomer.[1]
-
Risk: Water can facilitate the hydrolysis of the ester (if present in derivatives) or promote the mobility of radicals.[1]
-
Advice: Prepare aqueous solutions fresh. Do not store them.
References & Authority
-
World Health Organization (WHO) / IPCS. (1997).[2] Acrylic Acid: Health and Safety Guide No. 104.[2] Inchem. Retrieved from [Link]
-
Establishes the fundamental requirement of oxygen for acrylate stabilization and the risks of freezing.
-
-
-
Source for the "thawing and mixing" protocol to prevent inhibitor segregation.
-
-
-
Confirms specific hazard classifications and incompatible materials (oxidizers/peroxides).
-
-
Levy, L. B. (1985).[1] Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition.
-
Provides the mechanistic basis for the oxygen-dependency of MEHQ.
-
Sources
Technical Support Center: Alpha-Substituted Acrylate Polymerization
Topic: Troubleshooting Slow Polymerization Rates & Molecular Weight Limitations Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Engineers
Executive Summary: The "Alpha-Effect" Paradox
Polymerizing alpha-substituted acrylates (e.g.,
This guide provides the protocols to break this deadlock using Lewis acid catalysis, thermodynamic optimization, and precision Controlled Radical Polymerization (CRP) selection.
Module 1: Diagnostic Workflow
Is your polymerization kinetically limited or thermodynamically bound? Before altering your protocol, use this logic flow to identify the root cause of the rate retardation.
Figure 1: Diagnostic logic for identifying rate-limiting steps in alpha-substituted acrylate polymerization.
Module 2: Thermodynamic Troubleshooting ( )
Q: I increased the temperature to speed up the reaction, but the yield dropped. Why?
A: You likely exceeded the ceiling temperature (
Thermodynamic Data for Common Alpha-Substituted Monomers
| Monomer Class | Substituent ( | Approx.[1] | Implications |
| Acrylates | High T is safe; kinetics dominate. | ||
| Methacrylates | Standard range; depolymerization rare below | ||
| Critical: Must polymerize | |||
| Moderate | Electron withdrawal compensates slightly, but sterics lower | ||
| Low | Severe steric clash; requires low T or Lewis Acids. |
Corrective Protocol:
-
Lower the Temperature: Operate at least
below the estimated . -
Increase Monomer Concentration: According to the equilibrium equation
, higher monomer concentration raises the effective . Run bulk or high-solids polymerizations rather than dilute solution reactions.
Module 3: The Kinetic Solution (Lewis Acid Catalysis)
Q: I cannot raise the temperature due to
Mechanism of Action:
Recommended Catalysts:
-
Scandium Triflate (
): Highly active, water-tolerant, reusable. -
Zinc Bromide (
): Cost-effective, often induces stereocontrol (syndiotacticity).
Protocol: Lewis Acid Catalyzed Polymerization of Ethyl
-Fluoroacrylate
Target: Overcoming slow kinetics at ambient temperature.
-
Preparation:
-
Dry the monomer (Ethyl
-fluoroacrylate) over and distill. -
Dehydrate
in vacuo at for 4 hours.
-
-
Reaction Setup (In Glovebox or Schlenk Line):
-
Monomer: 10.0 mmol
-
Catalyst:
(0.5 mmol, 5 mol%). Note: 1-10 mol% is the effective window. -
Initiator: AIBN or V-70 (Low-temp azo initiator).
-
Solvent: Toluene (keep concentration high,
).
-
-
Execution:
-
Mix monomer and catalyst first. Allow coordination for 15 mins (solution may warm slightly).
-
Add initiator solution.
-
Polymerize at
(or even RT). -
Result: Rate enhancement of 10-50x compared to non-catalyzed systems.
-
-
Purification:
-
Quench with wet methanol (breaks the LA-polymer complex).
-
Precipitate into excess methanol/HCl to remove catalyst residues.
-
Module 4: Controlled Radical Polymerization (RAFT/ATRP)
Q: My alpha-substituted acrylate kills the livingness of my RAFT polymerization. Which agent should I use? A: The propagating radical of an alpha-substituted acrylate is a tertiary radical . It is stable and bulky. You must select a RAFT agent with a leaving group (R) that is more stable (or equivalent) to the tertiary propagating radical to ensure efficient fragmentation.
RAFT Agent Selection Guide:
| Parameter | Recommendation | Why? |
| Z-Group (Stabilizing) | Dithiobenzoates (Ph) or Trithiocarbonates | High reactivity is needed to capture the stable tertiary radical. Xanthates are too weak. |
| R-Group (Leaving) | Tertiary Cyanoalkyl (e.g., from CPDB or CPAD) | The R-group radical must be a tertiary radical (e.g., |
Critical FAQ for ATRP Users:
-
Issue: "I can't make a block copolymer starting from Poly(Acrylate) adding Poly(Alpha-Substituted Acrylate)."
-
Cause: Halogen exchange mismatch.
-
Fix: When crossing over from a secondary radical (acrylate) to a tertiary radical (methacrylate/alpha-sub), you must use Halogen Exchange .[2]
References
-
Lewis Acid C
-
Isobe, Y., et al. (2001). Stereospecific Radical Polymerization of α-(Alkoxymethyl)acrylates Controlled by Lewis Acid Catalysts. Macromolecules, 34(7), 2134–2140. Link
-
-
Propag
) & Sterics -
RAFT Agent Selection Guidelines
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410. Link
-
-
Ceiling Temperature & Depolymeriz
-
Dainton, F. S., & Ivin, K. J. (1958). Some Thermodynamic and Kinetic Aspects of Addition Polymerisation. Quarterly Reviews, Chemical Society, 12(1), 61-92. Link
-
-
-
Matyjaszewski, K., et al. (1998). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Macromolecules, 31(5), 1527–1534. Link
-
Sources
Technical Support Center: Synthesis of 2-(Methoxymethyl)acrylic Acid (MMAA)
Ticket ID: MMAA-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Minimizing Side Reactions (Polymerization, Michael Addition, & Regio-isomers)
Executive Summary: The "Minefield" of MMAA Synthesis
Synthesizing 2-(methoxymethyl)acrylic acid (MMAA) is deceptively simple in theory but notoriously difficult in practice.[1] You are essentially building a molecule that contains three reactive functionalities in close proximity: a carboxylic acid (or ester), an allylic ether, and a Michael acceptor (the
The synthesis typically proceeds via the Baylis-Hillman route or the Bromomethyl route. The central challenge is that the conditions required to install the methoxy group (nucleophilic attack) are chemically similar to those that trigger the destruction of your product (Michael addition and polymerization).
Below is the Reaction Landscape you are navigating. Use this map to identify where your specific impurity profile is originating.[1]
Critical Control Points (CCP) & Troubleshooting
CCP 1: The Michael Addition Trap (The "Dimethoxy" Impurity)
Symptom: Your NMR shows the correct vinyl protons, but the integration for the methoxy group is too high (e.g., 6H instead of 3H), or you see a new set of multiplets in the aliphatic region.
Cause: The product is a Michael Acceptor . Once the methoxy group is installed, if excess methoxide is present, it will attack the
| Variable | Recommendation | The "Why" (Mechanism) |
| Stoichiometry | 0.95 - 0.98 eq. of NaOMe | Never use excess base. It is better to leave 5% starting bromide (separable) than to generate 10% Michael adduct (inseparable).[1] |
| Temperature | -10°C to 0°C | Substitution ( |
| Addition Mode | Add Base to Substrate | Slowly adding NaOMe to the bromide ensures the concentration of base never exceeds the concentration of the electrophile, minimizing double-addition probability. |
Q: How do I remove the Michael adduct if it forms? A: You generally cannot separate it easily by distillation as boiling points are similar. You must prevent it. If present, flash chromatography (silica) is required, but yield loss will be significant.[1]
CCP 2: Polymerization (The "Gel" Scenario)
Symptom: The reaction mixture becomes viscous, cloudy, or solidifies into a glass.[1] Cause: Uncontrolled radical propagation.[1] Acrylates are notorious for "runaway" exotherms.[1]
-
Inhibitor Cocktail: Do not rely on a single inhibitor.[1] Use MEHQ (100 ppm) + Phenothiazine (PTZ) (50 ppm) .[1]
-
The Oxygen Paradox: MEHQ requires dissolved oxygen to function as a radical scavenger.[1] Do not purge with pure Nitrogen/Argon. Use "Lean Air" (5-8%
in ) or simply do not degas the solvent if working on a small scale. -
Aluminum Foil: Wrap your flasks.[1] Light can photo-initiate polymerization even at low temperatures.[1]
CCP 3: Hydrolysis without Destruction
Symptom: Loss of the double bond or isomerization during the conversion of ester to acid. Cause: Harsh acidic hydrolysis hydrates the double bond.[1] Harsh basic hydrolysis (with heat) causes polymerization or decarboxylation.[1]
Protocol Adjustment: Use Lithium Hydroxide (LiOH) in THF/Water at 0°C . LiOH is milder than NaOH and less likely to induce nucleophilic attack on the double bond during deprotection.[1]
Validated Experimental Protocol
This protocol is designed for high fidelity , prioritizing purity over crude yield.[1]
Step 1: Etherification (Synthesis of Methyl Ester)
-
Setup: 3-neck flask, internal thermometer, addition funnel, aluminum foil wrap.
-
Solvent: Methanol (Anhydrous).[1]
-
Inhibitor: Add MEHQ (100 ppm) relative to the expected product mass.[1]
-
Reactant: Dissolve Methyl 2-(bromomethyl)acrylate (1.0 eq) in MeOH. Cool to -10°C .[1]
-
Reagent: Dissolve NaOMe (0.95 eq) in MeOH.
-
Addition: Add NaOMe solution dropwise over 1 hour. Strictly maintain Temp < 0°C.
-
Monitor: Check TLC/GC. Stop immediately when limiting reagent (NaOMe) is consumed.[1]
-
Quench: Add Glacial Acetic Acid (1.0 eq relative to NaOMe) at -10°C. This is critical to stop Michael addition immediately.
-
Workup: Concentrate in vacuo (bath < 30°C). Partition between Et2O and Water.[1] Dry organic layer (
) and concentrate.[1]
Step 2: Hydrolysis to MMAA
-
Dissolution: Dissolve the crude ester in THF:Water (3:1).[1]
-
Cooling: Cool to 0°C.
-
Base: Add LiOH·H2O (1.2 eq) portion-wise.[1]
-
Reaction: Stir at 0°C to RT. Monitor by TLC (disappearance of ester).[1]
-
Acidification (The Danger Zone):
-
Extraction: Extract with DCM (x3).
-
Isolation: Dry (
) and concentrate in vacuo at ambient temperature. Do not heat.
Troubleshooting Logic Flow
Use this flowchart to diagnose failures in real-time.
References
-
Synthesis via Bromomethyl Intermediate
-
Title: Synthesis and Polymerization of Methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-(Bromomethyl)acrylate. - Source:Journal of Polymer Science Part A: Polymer Chemistry.
- Relevance: Establishes the reactivity of the bromomethyl precursor and the necessity of low-temper
-
-
Inhibition Strategies
-
Baylis-Hillman Route & Side Reactions
-
Hydrolysis of Methacrylates
Sources
- 1. Methacrylic acid - Wikipedia [en.wikipedia.org]
- 2. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US3029228A - Hydrolyzed polymers of alkyl methacrylates and methods of producing them - Google Patents [patents.google.com]
Validation & Comparative
Thermal Properties Comparison: Poly(MAA) vs. Poly(2-methoxyethyl acrylate) (PMEA)
This guide provides a technical comparison between Poly(methacrylic acid) (PMAA) and Poly(2-methoxyethyl acrylate) (PMEA) .[1]
Nomenclature Note: The term "Poly(2-methoxymethyl acrylate)" is frequently encountered in patent literature and translation artifacts as a synonym or typo for Poly(2-methoxyethyl acrylate) (PMEA) .[1] Chemically, a "2-methoxymethyl" group is non-standard (the methoxymethyl group is
Executive Summary: The Rigid vs. The Rubber
For drug development scientists, the choice between Poly(MAA) and PMEA represents a choice between active pH-responsiveness and passive biocompatibility .
-
Poly(MAA) is a rigid, high-
polyelectrolyte.[1] Its thermal behavior is dominated by strong inter-chain hydrogen bonding and a unique dehydration-induced "stiffening" mechanism (anhydride formation) at high temperatures.[1] It is the engine of pH-dependent drug release. -
PMEA is a soft, low-
rubber.[1] Its thermal significance lies not in its backbone stability, but in its "Intermediate Water" (IW) capacity—a specific hydration state detectable by DSC that correlates directly with blood compatibility and protein non-adsorption.[1]
Quick Comparison Matrix
| Feature | Poly(methacrylic acid) (PMAA) | Poly(2-methoxyethyl acrylate) (PMEA) |
| Primary State (RT) | Glassy, Brittle Solid | Rubbery, Viscous Liquid/Solid |
| Glass Transition ( | 228°C (Syndiotactic, dry)* | -50°C to -30°C |
| Thermal Degradation | ~200°C : Anhydride formation ( | ~320°C : Side chain decomposition~380°C : Backbone degradation |
| Hydration Behavior | Swells (pH dependent); Hydrogel | Non-swelling; Forms "Intermediate Water" |
| Key Application | Enteric coatings, pH-triggered release | Antithrombotic coatings, Stealth carriers |
*Note: PMAA
Detailed Thermal Profile & Mechanisms[1][3][4]
A. Poly(methacrylic acid) (PMAA): The Anhydride Mechanism
PMAA does not simply melt; it reacts.[1] Upon heating, adjacent carboxylic acid groups condense to form six-membered cyclic anhydrides.[1] This reaction often occurs before or during the glass transition, artificially raising the apparent stiffness of the material.
Thermal Events Sequence:
-
< 150°C: Loss of unbound water.
-
~200°C - 220°C: Intramolecular condensation.[1] Two -COOH groups release water to form a glutaric-anhydride-like ring.[1] This "chemical crosslinking" suppresses chain mobility.
-
> 300°C: Decarboxylation and main chain fragmentation.
Figure 1: Thermal degradation pathway of PMAA involving intramolecular anhydride formation.[1]
B. Poly(2-methoxyethyl acrylate) (PMEA): The Intermediate Water Theory
PMEA's thermal value in drug delivery is defined by its interaction with water.[1] Unlike PMAA which absorbs water into the bulk, PMEA organizes water at its surface into three distinct states, detectable via Differential Scanning Calorimetry (DSC).[1]
-
Non-Freezing Water (Bound): Directly H-bonded to the polymer.[1] Does not crystallize.
-
Intermediate Water (IW): Loosely bound. Crystallizes at lower temperatures (Cold Crystallization) than bulk water.[1] This specific state is linked to blood compatibility. [1]
-
Free Water: Behaves like bulk water (melts at 0°C).[1]
Figure 2: The "Intermediate Water" hypothesis explaining PMEA's unique thermal-biological coupling.[1]
Experimental Protocols
Protocol A: Determining and Anhydride Formation in PMAA
Objective: Distinguish between the glass transition and the degradation reaction.
-
Sample Prep: Dry PMAA powder in a vacuum oven at 60°C for 24 hours to remove absorbed moisture (which acts as a plasticizer).[1]
-
Instrument: Modulated DSC (MDSC) is required to separate reversible heat flow (
) from non-reversible heat flow (anhydride formation).[1] -
Cycle:
-
Equilibrate at 25°C.
-
Ramp 5°C/min to 250°C.
-
Modulation: ±1°C every 60 seconds.
-
-
Analysis:
Protocol B: Detecting Intermediate Water in PMEA
Objective: Quantify the "Intermediate Water" content to predict biocompatibility.
-
Sample Prep: Cast PMEA film from toluene solution; dry thoroughly.
-
Hydration: Immerse film in PBS or distilled water for 24 hours (equilibrium).
-
Instrument: Standard DSC.
-
Cycle:
-
Cool to -100°C (Flash freeze).
-
Heat at 5°C/min to +20°C.
-
-
Analysis:
-
Look for a Cold Crystallization Exotherm (sharp upward peak) around -40°C to -20°C.[1] This indicates the Intermediate Water reorganizing.
-
Look for the Melting Endotherm at 0°C (Free water).
-
Calculation: The area of the cold crystallization peak correlates to the amount of biocompatible water.
-
Strategic Recommendations for Drug Development
-
For Enteric Delivery (PMAA):
-
Leverage the high
. PMAA is hard and durable at room temperature, making it ideal for tablet coatings. -
Caution: Avoid processing temperatures >180°C during extrusion, as anhydride formation will crosslink the polymer, rendering it insoluble and preventing pH-triggered release.[1]
-
-
For Medical Device Coatings (PMEA):
References
-
Thermal Degradation of Poly(methacrylic acid): Ho, B. C., Lee, Y. D., & Chin, W. K. (1992).[1] Thermal degradation of polymethacrylic acid. Journal of Polymer Science Part A: Polymer Chemistry, 30(11), 2389-2397.[1] Link[1]
-
PMEA Hydration & Biocompatibility: Tanaka, M., & Mochizuki, A. (2004).[1] Effect of water structure on blood compatibility—thermal analysis of water in poly(meth)acrylate. Journal of Biomedical Materials Research Part A, 68(4), 684-695.[1] Link[1]
-
Comparison of Acrylate/Methacrylate Thermal Properties: Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point.[2] Link
-
Anhydride Formation Kinetics: McNeill, I. C., & Sadeghi, S. M. T. (1990).[1] Thermal stability and degradation mechanisms of poly(acrylic acid) and its salts. Polymer Degradation and Stability, 29(2), 233-246.[1] Link[1]
Sources
reactivity comparison of alpha-methyl vs alpha-methoxymethyl acrylates
Topic: Reactivity Comparison of Alpha-Methyl vs. Alpha-Methoxymethyl Acrylates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the design of covalent inhibitors and functional polymers, the
While MMA relies on hyperconjugative stabilization to modulate reactivity,
Mechanistic Analysis: The "Why" Behind the Reactivity
The divergence in reactivity stems from the competing electronic and steric effects of the
Electronic Effects[1]
-
Alpha-Methyl (MMA): The
group is an electron-donating group (EDG) via hyperconjugation. This increases the electron density on the -carbon, slightly destabilizing the transition state for nucleophilic attack (Michael addition) compared to a simple acrylate. -
Alpha-Methoxymethyl (
-MMA): The group contains an electronegative oxygen atom separated by a methylene spacer. The oxygen exerts a generic inductive electron-withdrawing effect (-I), pulling electron density away from the double bond. This lowers the LUMO energy, theoretically making the -carbon more electrophilic than in MMA.
Steric Effects[2]
-
Alpha-Methyl: Compact (Van der Waals radius ~2.0 Å). Offers minimal obstruction to incoming nucleophiles or propagating radical chains.
-
Alpha-Methoxymethyl: Bulky and flexible. The methoxy group adds significant steric hindrance, which can retard reaction rates despite the electronic activation, particularly with large nucleophiles (e.g., proteins, bulky thiols).
Reactivity Profiles
A. Michael Addition (Covalent Warhead Potential)
In drug development, these acrylates function as Michael acceptors targeting cysteine residues.
| Feature | Alpha-Methyl Acrylate (MMA) | Alpha-Methoxymethyl Acrylate ( |
| Electrophilicity | Moderate (Deactivated by | High (Activated by |
| Reversibility | Generally Irreversible | Potentially Reversible (Retro-Michael) |
| Cysteine Selectivity | High | Moderate (Higher reactivity can lead to off-target hits) |
| Primary Use | Inert scaffold / Slow warhead | Tunable warhead / Functional handle |
B. Polymerization Kinetics
For polymer synthesis, the propagation rate (
| Parameter | Alpha-Methyl Acrylate (MMA) | Alpha-Methoxymethyl Acrylate ( |
| Radical | High ( | Low (Retarded by steric bulk) |
| Preferred Method | Free Radical Polymerization (FRP) | Anionic Polymerization (for stereocontrol) |
| Chain Transfer | Low | Moderate (Ether methylene protons are abstractable) |
| Polymer | High (~105°C, rigid chains) | Variable (Lower due to flexible side chain) |
Experimental Protocols
Protocol A: Synthesis of Alpha-Methoxymethyl Acrylate (Baylis-Hillman Route)
A self-validating protocol for synthesizing the monomer from methyl acrylate.
Reagents:
-
Methyl Acrylate (1.0 eq)
-
Formaldehyde (37% aq. solution, 1.5 eq)
-
DABCO (0.1 eq, Catalyst)
-
Dimethyl Sulfate (1.2 eq) or Methyl Iodide (for methylation)
Workflow:
-
Baylis-Hillman Coupling: Mix methyl acrylate and formaldehyde with DABCO in a 1:1 dioxane/water mixture. Stir at room temperature for 24-48 hours.
-
Validation: Monitor disappearance of aldehyde peak via TLC or NMR.
-
-
Workup: Extract with ethyl acetate, wash with brine, and dry over
. Concentrate to yield methyl -(hydroxymethyl)acrylate. -
Methylation: Dissolve the intermediate in THF. Add NaH (1.1 eq) at 0°C, followed by methyl iodide. Stir until conversion is complete.
-
Purification: Distill under reduced pressure to prevent polymerization.
-
QC Check:
NMR should show a singlet at ppm (methoxy) and two singlets for vinyl protons.
-
Protocol B: Comparative Thiol-Michael Addition Kinetic Assay
To quantify the "warhead" reactivity against a cysteine mimic.
Reagents:
-
Monomer (MMA or
-MMA, 10 mM) -
Cysteine mimic: N-acetylcysteine methyl ester (NAC-Me, 100 mM)
-
Buffer: Phosphate buffered saline (PBS), pH 7.4, with 10%
for NMR lock.
Procedure:
-
Dissolve monomer in buffered solvent in an NMR tube.
-
Add NAC-Me (10-fold excess to ensure pseudo-first-order kinetics).
-
Data Acquisition: Immediately start acquiring
NMR spectra every 5 minutes for 2 hours. -
Analysis: Integrate the vinyl proton signals relative to an internal standard (e.g., DMF). Plot
vs. time. The slope is .
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways for these two acrylates, highlighting the Baylis-Hillman origin of the methoxymethyl derivative and its dual reactivity (Polymerization vs. Michael Addition).
Caption: Divergent synthesis and reactivity profiles. MMA favors radical polymerization, while
References
-
Basavaiah, D., et al. (2003). "The Baylis-Hillman Reaction: A Novel Carbon-Carbon Bond Forming Reaction." Chemical Reviews. Link
-
Yamada, B., et al. (1992).[3] "Radical polymerization and copolymerization of methyl
-(fluoroalkoxymethyl)acrylates." Journal of Macromolecular Science. Link -
BenchChem. (2025). "The Decisive Role of the Alpha-Methyl Group: Polymerization Kinetics." Link
-
Shipp, D. A., et al. (1998).[4] "Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization." Macromolecules. Link
-
Schwöbel, J. A. H., et al. (2011). "Prediction of Michael-type acceptor reactivity of
-unsaturated carbonyl compounds." Chemical Research in Toxicology. Link
Sources
elemental analysis data for 2-(methoxymethyl)prop-2-enoic acid
This guide outlines the elemental analysis, synthesis, and comparative performance of 2-(methoxymethyl)prop-2-enoic acid (also known as 2-(methoxymethyl)acrylic acid), a functionalized acrylic monomer used in advanced polymer design.
Executive Summary & Core Identity
2-(Methoxymethyl)prop-2-enoic acid (CAS: 871328-69-7) is a structural derivative of acrylic acid where the alpha-position is substituted with a methoxymethyl ether group (
This guide compares the elemental composition, synthesis pathways, and physicochemical properties of 2-(methoxymethyl)prop-2-enoic acid against Methacrylic Acid to aid researchers in monomer selection for hydrogels, drug delivery systems, and surface coatings.
Chemical Identity Benchmark
| Feature | 2-(Methoxymethyl)prop-2-enoic acid | Methacrylic Acid (Alternative) |
| Structure | ||
| Formula | ||
| Mol.[2][3][4][5] Weight | 116.12 g/mol | 86.09 g/mol |
| Functionality | Ether-functionalized (Amphiphilic) | Methyl-functionalized (Hydrophobic) |
| Primary Use | Functional hydrogels, "Stealth" polymers | Commodity plastics (PMMA), thickeners |
Elemental Analysis Data (The "Gold Standard" for Purity)
For research-grade synthesis, Elemental Analysis (EA) is the primary self-validating metric to confirm the complete etherification of the intermediate and the absence of inorganic catalysts (e.g., DABCO salts).
Theoretical vs. Experimental Benchmarks
The following table provides the calculated elemental composition required for validation. Deviations
| Element | Theoretical % (MAMA) | Theoretical % (MAA) | Validation Threshold (MAMA) |
| Carbon (C) | 51.72% | 55.81% | 51.32 – 52.12% |
| Hydrogen (H) | 6.94% | 7.02% | 6.54 – 7.34% |
| Oxygen (O) | 41.34% | 37.17% | Calculated by difference |
Critical Insight: The Oxygen content in 2-(methoxymethyl)prop-2-enoic acid (41.34%) is significantly higher than in Methacrylic Acid (37.17%). A combustion analysis showing elevated Carbon (>52%) suggests contamination with unreacted starting materials or loss of the ether group.
Self-Validating Protocol: Combustion Analysis Workflow
To ensure data integrity during characterization, follow this closed-loop verification process:
-
Drying: Sample must be dried under vacuum (0.1 mbar) at 25°C for 12 hours to remove hygroscopic moisture common in ether-derivatives.
-
Combustion: Flash combustion at 1150°C in an Oxygen-enriched atmosphere.
-
Detection:
and quantification via IR detector or Thermal Conductivity Detector (TCD). -
Validation: If
, perform -NMR (DMSO- ) to check for residual solvent peaks (e.g., THF, Methanol) which skew C/H ratios.
Figure 1: Closed-loop Elemental Analysis workflow for validating monomer purity.
Comparative Synthesis & Manufacturing
While Methacrylic Acid is produced via industrial oxidation of isobutylene (C4 oxidation), 2-(methoxymethyl)prop-2-enoic acid requires a specialized multi-step synthesis rooted in the Baylis-Hillman reaction.
Synthesis Pathway: The Baylis-Hillman Route
The synthesis exploits the reaction between an acrylate and formaldehyde, followed by etherification.
-
Step 1 (Hydroxymethylation): Reaction of Acrylic Acid (or ester) with Paraformaldehyde catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Intermediate: 2-(Hydroxymethyl)acrylic acid (LHMA).
-
-
Step 2 (Etherification): Reaction of LHMA with Methanol under acidic conditions or using a methylating agent (e.g., Dimethyl sulfate) to install the methoxy group.
-
Step 3 (Hydrolysis): If an ester was used initially, basic hydrolysis yields the free acid.
Figure 2: Synthetic pathway contrasting the functionalization of MAMA vs. the commodity production of MAA.
Synthesis Comparison Table
| Parameter | 2-(Methoxymethyl)prop-2-enoic acid | Methacrylic Acid (MAA) |
| Complexity | High (2-3 steps) | Low (1 step industrial) |
| Atom Economy | Moderate (Loss of | High |
| Key Impurities | DABCO salts, Unreacted Formaldehyde | Isobutyric acid, Aldehydes |
| Scalability | Gram to Kilogram scale | Multi-Ton scale |
Performance & Application Analysis
Why choose the methoxymethyl derivative over standard Methacrylic Acid? The decision hinges on hydrophilicity and steric properties .
Solubility & Hydrophilicity
-
MAMA: The ether oxygen acts as a hydrogen bond acceptor, increasing water solubility and compatibility with polar solvents. Polymers derived from MAMA exhibit "stealth" properties similar to Poly(ethylene glycol) (PEG), reducing protein adsorption in biological media.
-
MAA: The methyl group is hydrophobic. While MAA is water-soluble due to the acid group, its polymers (PMAA) collapse at low pH due to hydrophobic interactions of the methyl backbone.
Polymerization Kinetics
Both monomers are
-
Implication: The propagation rate (
) of MAMA may be slightly lower due to steric hindrance, but the ether oxygen can provide electronic stabilization to the radical, potentially altering the reactivity ratio in copolymerizations.
Predicted Physical Properties[6][7][8]
-
Density: ~1.085 g/cm³ (MAMA) vs. 1.015 g/cm³ (MAA).
-
Boiling Point: ~236°C (Predicted for MAMA) vs. 161°C (MAA). Note: MAMA has a higher BP due to increased molecular weight and polarity.
-
pKa: ~3.89 (Predicted) vs. 4.66 (MAA). MAMA is likely slightly more acidic due to the electron-withdrawing effect of the ether oxygen.
References
-
Appretech Scientific Limited. (n.d.). 2-(Methoxymethyl)prop-2-enoic acid Product Catalog. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-(Methoxymethyl)prop-2-enoic acid CAS 871328-69-7.[1][6] Retrieved from
- Morita, K., Suzuki, Z., & Hirose, H. (1968). Tertiary Phosphine-catalyzed Reaction of Acrylic Compounds with Aldehydes. Bulletin of the Chemical Society of Japan.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4093, Methacrylic acid. Retrieved from
-
Ssuchy, M., et al. (2018). Multicatalytic Transformation of (Meth)acrylic Acids. Retrieved from
Sources
- 1. 2-(Methoxymethyl)prop-2-enoic acid | 871328-69-7 [sigmaaldrich.com]
- 2. DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ssuchy.eu [ssuchy.eu]
- 5. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]
- 6. appretech.com [appretech.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methoxymethyl)prop-2-enoic acid
Author's Note: This document provides a detailed operational and disposal framework for 2-(Methoxymethyl)prop-2-enoic acid (CAS No. 871328-69-7), synthesized from its known hazards and established protocols for related acrylic acid derivatives. As a Senior Application Scientist, my objective is to provide not just a procedure, but a foundational understanding of the chemical's risks to ensure safety and compliance. The causality behind each step is explained to build a self-validating safety system in your laboratory. However, this guide is a supplement, not a replacement, for the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health & Safety (EHS) protocols. Always consult your local EHS office for site-specific requirements.
Core Hazard Assessment: The "Why" Behind the Waste Protocol
Understanding the intrinsic hazards of 2-(Methoxymethyl)prop-2-enoic acid is fundamental to appreciating the necessity of its stringent disposal protocol. This compound is not merely another chemical waste; its reactivity and health effects demand that it be managed as regulated hazardous waste from cradle to grave[1].
Based on available hazard information, the compound presents a multi-faceted risk profile[2]:
-
Corrosivity (H314): Causes severe skin burns and eye damage. This property immediately prohibits disposal via standard drains, which could be damaged, and underscores the need for robust personal protective equipment[3][4].
-
Toxicity (H302, H332): Harmful if swallowed or inhaled, necessitating handling within a ventilated enclosure and strict protocols to prevent ingestion or aerosol generation.
-
Sensitization (H317, H334): May cause allergic skin reactions or asthma-like symptoms if inhaled. This is a critical consideration, as sensitization can occur at low exposure levels and has long-term health implications. All contaminated materials, including PPE, must be treated as hazardous to prevent secondary exposure[5].
-
Reactivity: As a derivative of acrylic acid, it is considered a reactive chemical[6]. Such compounds can potentially polymerize or react violently if mixed improperly, making waste segregation a non-negotiable aspect of its handling[7][8].
Therefore, every gram of 2-(Methoxymethyl)prop-2-enoic acid and any item that comes into contact with it must be disposed of through your institution's hazardous waste management program[6].
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is directly dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical during both use and disposal.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile, neoprene, or butyl rubber gloves. Double-gloving is strongly recommended.[4] | Provides a barrier against a corrosive substance that can cause severe skin burns and sensitization[2]. Double-gloving offers protection during glove removal. |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of this corrosive liquid, which can cause severe eye damage[2]. A face shield protects the entire face from splashes. |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. A chemically resistant apron is recommended for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[9] | Prevents inhalation of harmful vapors that can cause respiratory irritation and sensitization[2][10]. A respirator may be required for spill cleanup[4]. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from potential spills. |
Note: Always consult your glove manufacturer's compatibility chart for specific breakthrough times.
Waste Segregation and Containerization: Preventing Uncontrolled Reactions
The principle of causality is paramount here: improper segregation can lead to dangerous reactions. 2-(Methoxymethyl)prop-2-enoic acid waste must be handled in a dedicated, properly configured waste stream.
Step 1: Select the Correct Waste Container
-
Primary Container: Use a robust, leak-proof container compatible with acidic and organic compounds. A high-density polyethylene (HDPE) or glass bottle is typically appropriate[4][11]. For acids, avoid metal containers due to the risk of corrosion[11]. The original reagent bottle is often a suitable choice[11].
-
Secondary Containment: The primary container must be stored in a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks[12].
Step 2: Label the Container Before Use A container is not a waste container until it is labeled. Before adding the first drop of waste, affix a fully completed Hazardous Waste label provided by your EHS department[1][13]. The label must include:
-
The words "Hazardous Waste"[13].
-
The full chemical name: "Waste 2-(Methoxymethyl)prop-2-enoic acid". Do not use abbreviations[13].
-
A complete list of all constituents and their approximate percentages.
-
The relevant hazard warnings (e.g., Corrosive, Toxic, Sensitizer).
-
The accumulation start date (the date the first drop of waste is added).
Step 3: Segregate Incompatibles Store the 2-(Methoxymethyl)prop-2-enoic acid waste container away from incompatible materials, particularly bases, strong oxidizing agents, and reducing agents, to prevent accidental mixing and violent reactions[6][9].
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical from active use to final pickup.
A. Liquid Waste Collection
-
Designate: Designate a properly labeled waste container as described in Section 3.
-
Transfer: Carefully transfer waste 2-(Methoxymethyl)prop-2-enoic acid and solvent rinses into the waste container using a funnel. Perform all transfers inside a chemical fume hood.
-
Secure: Keep the container tightly sealed when not actively adding waste[1][8]. This prevents the release of vapors and potential contamination.
-
Monitor: Do not fill the container beyond 90% of its capacity to allow for vapor expansion[8][13].
B. Solid Waste Collection (Contaminated Debris)
-
Segregate: All items that have come into direct contact with 2-(Methoxymethyl)prop-2-enoic acid are considered hazardous solid waste. This includes gloves, pipette tips, absorbent pads, and contaminated weighing paper.
-
Contain: Collect these items in a dedicated, labeled, sealed plastic bag or a designated solid waste container. The label must clearly state "Solid Waste Contaminated with 2-(Methoxymethyl)prop-2-enoic acid".
C. Empty Container Disposal
-
Rinse: An "empty" container is not truly empty. The first rinse of a container that held 2-(Methoxymethyl)prop-2-enoic acid must be collected and disposed of as hazardous liquid waste[12]. Subsequent rinses may be permissible for drain disposal, but only if the pH is between 5.5 and 10.5 and it is permitted by your local EHS and water authority[12][14]. When in doubt, collect all rinses as hazardous waste.
-
Deface: Once thoroughly rinsed and dried, completely obliterate or remove the original label to prevent confusion[12].
-
Dispose: Dispose of the clean, defaced container according to your facility's procedures for glass or plastic recycling/disposal.
D. Arranging for Final Disposal
-
Store: Store the sealed and labeled waste containers in your lab's designated Satellite Accumulation Area (SAA)[1].
-
Request Pickup: Once the container is full (at 90% capacity) or within the time limit specified by your institution (e.g., 6-12 months), contact your EHS department to schedule a waste pickup. Do not pour waste from one container to another to consolidate; EHS will handle that process[13].
Emergency Procedures: Spill and Exposure
Spill Response:
-
Small Spill (<100 mL): If you are trained and have the appropriate spill kit, you may clean it up. Wearing full PPE, cover the spill with an inert absorbent material (such as clay, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent. Collect the absorbed material using non-sparking tools, place it in a sealed, labeled hazardous waste container, and contact EHS for pickup[4].
-
Large Spill (>100 mL): Evacuate the immediate area. Alert nearby personnel and your supervisor. Close the lab door and call your institution's emergency EHS number. Do not attempt to clean it up yourself.
Exposure Response[15]:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-(Methoxymethyl)prop-2-enoic acid.
Caption: Disposal workflow for 2-(Methoxymethyl)prop-2-enoic acid.
References
-
Acrylic acid (HSG 104, 1997) . Inchem.org. [Link]
-
Acrylic Acid Laboratory Safety Guideline . Washington State University Environmental Health & Safety. [Link]
-
Hazardous Waste and Disposal Considerations . American Chemical Society. [Link]
-
Treatment Of Reactive Wastes At Hazardous Waste Landfills . U.S. Environmental Protection Agency. [Link]
- Method for disposal of waste from acrylic acid process and acrylic ester process.
-
Reactivity Characteristic Background Document . U.S. Environmental Protection Agency. [Link]
-
Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]
-
2-Propenoic acid, 2-methyl-, methyl ester: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (NICNAS). [Link]
-
Safety Data Sheet - BioMed Clear Resin . Formlabs. [Link]
-
Guidelines for Hazardous Waste Disposal . Farmingdale State College. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College. [Link]
-
Hazardous Waste Procedure ENV02 . University of Notre Dame. [Link]
-
Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]
-
2-Propenoic acid, 2-methyl-: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
Sources
- 1. mtu.edu [mtu.edu]
- 2. chemical-label.com [chemical-label.com]
- 3. Acrylic acid (HSG 104, 1997) [inchem.org]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. formlabs-media.formlabs.com [formlabs-media.formlabs.com]
- 6. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. epa.gov [epa.gov]
- 8. ethz.ch [ethz.ch]
- 9. chemicalbook.com [chemicalbook.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. my.enmu.edu [my.enmu.edu]
- 14. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(Methoxymethyl)prop-2-enoic acid
This guide serves as a critical operational manual for 2-(Methoxymethyl)prop-2-enoic acid (CAS 871328-69-7) . As a functionalized acrylic acid derivative, this compound presents a dual hazard profile: it possesses the corrosivity typical of carboxylic acids and the high reactivity (polymerization potential) of acrylates.
This protocol is designed to move beyond generic safety advice, providing the specific logistical and barrier-protection strategies required for high-integrity research environments.
Executive Hazard Assessment
Compound Identity: 2-(Methoxymethyl)prop-2-enoic acid Synonyms: 2-(Methoxymethyl)acrylic acid CAS: 871328-69-7 Physical State: Low-melting solid or viscous liquid (Temperature dependent). Storage: -20°C (Freezer) . Hygroscopic.
Core Danger Profile (GHS Classifications):
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1] This is not merely an irritant; it causes irreversible tissue destruction.
-
Sensitization: High potential for allergic contact dermatitis.
-
Reactivity: Prone to spontaneous polymerization if inhibitors are depleted or if heated.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard laboratory nitrile gloves provide insufficient protection against small molecule acrylates, which can permeate thin nitrile in <5 minutes. The methoxymethyl group adds lipophilicity, potentially accelerating permeation.
| Zone | Component | Specification | Scientific Rationale |
| Hands (Primary) | Double Gloving | Inner: Nitrile (4 mil) Outer: Butyl Rubber (0.3 mm+) or Silver Shield® | Acrylates rapidly swell and permeate nitrile. Butyl rubber provides >480 min breakthrough time for similar acrylic acids. |
| Eyes/Face | Face Shield + Goggles | ANSI Z87.1 Chemical Splash Goggles + 8-inch Face Shield | Corrosive liquids require a secondary barrier. A face shield prevents "splash-back" burns to the neck and chin during dispensing. |
| Respiratory | Vapor Control | Fume Hood (Face velocity: 100 fpm) | Mandatory. The vapor pressure of acrylic derivatives allows for inhalation toxicity (H332) and respiratory sensitization (H334). |
| Body | Barrier | Chemical-resistant Lab Coat (e.g., Tyvek® or treated cotton) | Standard cotton coats absorb corrosive liquids, holding them against the skin. |
Operational Protocol: Safe Handling Workflow
Pre-Operational Check:
-
Inhibitor Verification: Ensure the CoA lists an inhibitor (typically MEHQ, 4-methoxyphenol).
-
Oxygen Presence: Do not store this chemical under pure nitrogen. MEHQ requires dissolved oxygen to function as a radical scavenger. Storing under inert gas can lead to explosive polymerization.
Step-by-Step Handling Procedure
Step 1: Retrieval & Thawing
-
Context: Stored at -20°C, the material will likely be a solid.
-
Action: Allow the container to warm to room temperature inside a fume hood.
-
Critical Control: Do not apply direct heat (heat gun/water bath >30°C). Uneven heating can create "hot spots" that initiate thermal polymerization.
-
Homogenization: Once thawed, gently invert the container. Inhibitors can crystallize out during freezing; using the top layer of a non-mixed solution may result in uninhibited monomer usage.
Step 2: Dispensing & Weighing
-
Tooling: Use disposable glass pipettes or chemically resistant plastic (HDPE/PP). Avoid polystyrene, which may be dissolved by acrylic monomers.
-
Technique: Weigh by difference into a tared flask inside the hood. Do not transport open containers across the lab bench.
Step 3: Reaction Setup
-
Exotherm Management: If using this reagent in a polymerization or coupling reaction, anticipate an exotherm. Have an ice bath ready before addition.
-
Quenching: If the reaction runs away (rapid boiling/fuming), remove the heat source and apply maximum cooling.
Visual Logic: Handling & Decision Workflow
The following diagram outlines the critical decision paths for handling this compound, emphasizing the "Stop/Go" safety checks.
Figure 1: Decision logic for retrieving and preparing 2-(Methoxymethyl)prop-2-enoic acid, prioritizing inhibitor redistribution and thermal safety.
Emergency Response & Disposal
Spill Response (Small Scale < 50 mL)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don a full-face respirator with organic vapor cartridges if the fume hood sash cannot contain the vapors.
-
Neutralization: Do not use water immediately (immiscibility/spreading risk). Absorb with a chemically inert pad (polypropylene).
-
Decontamination: Scrub the surface with a dilute soap/water solution after bulk removal.
Disposal Logistics
-
Waste Stream: Segregate as "Hazardous Organic Waste - Corrosive/Toxic" .
-
Incompatibility: Do not mix with oxidizing agents (peroxides, nitrates) or polymerization initiators in the waste container.
-
Container: Use HDPE waste containers. Glass is acceptable but poses a breakage risk for corrosive contents.
References
-
Methacrylate Producers Association. (2023). Methacrylic Acid: Safe Handling Manual. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Compound Summary: Acrylic Acid Derivatives. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
